molecular formula C13H11NO B1397442 4-(5-Methylpyridin-2-yl)benzaldehyde CAS No. 1008744-15-7

4-(5-Methylpyridin-2-yl)benzaldehyde

Cat. No.: B1397442
CAS No.: 1008744-15-7
M. Wt: 197.23 g/mol
InChI Key: BPBKKYUTIIKTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methylpyridin-2-yl)benzaldehyde ( 1008744-15-7) is a high-purity aromatic aldehyde compound supplied for laboratory research use. This chemical serves as a versatile and critical synthetic intermediate, particularly in the formation of Schiff base ligands via condensation reactions with primary amines . Its molecular structure, which incorporates both a reactive aldehyde group and a substituted pyridine ring, makes it a valuable precursor in organic and medicinal chemistry for constructing more complex molecules . In research applications, this compound is primarily valued as a building block for synthesizing novel imines (azomethines), a class of compounds with demonstrated significance in materials science and pharmaceutical development . Schiff bases derived from similar aldehydes show potential in diverse fields, including the development of optical materials and coordination chemistry, and often exhibit enhanced biological activity when complexed with transition metals . The compound must be stored at 2-8°C to maintain stability . This product is intended for research and development purposes in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(5-methylpyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-2-7-13(14-8-10)12-5-3-11(9-15)4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBKKYUTIIKTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Methylpyridin-2-yl)benzaldehyde and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(5-methylpyridin-2-yl)benzaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse range of biologically active compounds. Its unique structural motif, featuring a methyl-substituted pyridine ring linked to a reactive benzaldehyde, offers a rich platform for developing novel therapeutics, particularly in the realm of kinase inhibition for oncology. This guide provides an in-depth analysis of the synthesis, chemical properties, and derivatization strategies for this core structure. It further delves into the significant applications of its derivatives in drug development, supported by detailed, field-proven experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their research endeavors.

Introduction: The Strategic Importance of the Pyridinyl Benzaldehyde Core

The pyridine ring is a well-established "privileged scaffold" in pharmaceutical sciences, appearing in a vast number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a highly sought-after component in the design of molecules that target biological macromolecules. When coupled with a benzaldehyde moiety, the resulting structure, 4-(5-methylpyridin-2-yl)benzaldehyde, becomes a powerful building block. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the systematic construction of large compound libraries for high-throughput screening. The 5-methyl substitution on the pyridine ring can also play a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets.

This guide will explore the synthesis of this key intermediate, detail common and effective derivatization reactions, and highlight its application in the development of potent kinase inhibitors and other therapeutic agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-(5-methylpyridin-2-yl)benzaldehyde is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyValue (Predicted/Typical)Source/Analogy
CAS Number 887951-63-9Chemical Supplier Databases
Molecular Formula C₁₃H₁₁NO-
Molecular Weight 197.23 g/mol -
Appearance Off-white to yellow solidTypical for similar biaryl aldehydes
Melting Point Not widely reported-
Solubility Soluble in DMSO, DCM, MethanolTypical for organic synthesis intermediates
¹H NMR See discussion belowPredicted Chemical Shifts
¹³C NMR See discussion belowPredicted Chemical Shifts

Spectroscopic Characterization Insights:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (~9.9-10.1 ppm), aromatic protons on both the pyridine and benzene rings (in the 7.0-8.5 ppm range), and a singlet for the methyl group on the pyridine ring (~2.4 ppm).

  • ¹³C NMR: The carbon NMR would feature a distinctive signal for the aldehyde carbonyl carbon (~192 ppm), along with a series of signals in the aromatic region (120-160 ppm) corresponding to the carbons of the two rings.

  • Mass Spectrometry: The compound should show a clear molecular ion peak corresponding to its molecular weight.

Synthesis of the Core Scaffold: A Focus on Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl linkage in 4-(5-methylpyridin-2-yl)benzaldehyde is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a robust and high-yielding route from commercially available starting materials.

Causality of Reagent Selection: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and stability of boronic acids. The key components are:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond.

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃): A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.

  • Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic solvent system is often employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Below is a detailed, self-validating protocol for the synthesis of the title compound.

Detailed Experimental Protocol 1: Synthesis of 4-(5-Methylpyridin-2-yl)benzaldehyde

This protocol is adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.[2]

Reaction Scheme:

G cluster_reagents Reagents cluster_product Product r1 2-Bromo-5-methylpyridine r2 4-Formylphenylboronic acid plus1 + arrow Suzuki-Miyaura Coupling re1 Pd(PPh₃)₄ re2 Na₂CO₃ re3 Toluene/Ethanol/Water p1 4-(5-Methylpyridin-2-yl)benzaldehyde

Caption: Suzuki-Miyaura coupling for core scaffold synthesis.

Materials & Reagents:

ReagentMWMmolEquiv.Amount
2-Bromo-5-methylpyridine172.0210.01.01.72 g
4-Formylphenylboronic acid149.9212.01.21.80 g
Pd(PPh₃)₄1155.560.30.03347 mg
Sodium Carbonate (Na₂CO₃)105.9920.02.02.12 g
Toluene---40 mL
Ethanol---10 mL
Water---10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol), 4-formylphenylboronic acid (1.80 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Inerting: Bubble nitrogen gas through the stirred mixture for 15 minutes to degas the solution. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the mixture. The color of the solution will typically change to a darker yellow or brown.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting 2-bromo-5-methylpyridine spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing to 7:3) to afford the pure 4-(5-methylpyridin-2-yl)benzaldehyde.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategies: Unlocking Chemical Diversity

The aldehyde functionality of 4-(5-methylpyridin-2-yl)benzaldehyde is a gateway to a vast array of chemical derivatives. The choice of reaction is dictated by the desired properties of the final compounds in a drug discovery program.

G Core 4-(5-Methylpyridin-2-yl)benzaldehyde Amine Amines (R-NH₂) Core->Amine Reductive Amination (e.g., NaBH(OAc)₃) Alcohol Alcohols Core->Alcohol Reduction (e.g., NaBH₄) Imine Imines / Schiff Bases Core->Imine Condensation (R-NH₂) Acid Carboxylic Acids Core->Acid Oxidation (e.g., KMnO₄, Oxone®)

Caption: Key derivatization pathways from the core aldehyde.

  • Reductive Amination: This is one of the most powerful and widely used reactions in medicinal chemistry. Reacting the aldehyde with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) efficiently produces the corresponding secondary or tertiary amine. This allows for the introduction of a wide variety of side chains and functional groups.

  • Schiff Base Formation: Condensation of the aldehyde with a primary amine yields an imine or Schiff base. These compounds themselves can have biological activity or can be further reduced to stable amines.[3][4][5]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Oxone®. The resulting carboxylic acid can then be used in amide coupling reactions, further expanding the accessible chemical space.

  • Reduction: Reduction of the aldehyde using a reducing agent like sodium borohydride (NaBH₄) yields the corresponding benzyl alcohol. This alcohol can then be used in ether or ester formation reactions.

Detailed Experimental Protocol 2: Synthesis of a Schiff Base Derivative

This protocol describes a general and reliable method for the synthesis of an imine derivative from the core aldehyde.

Reaction Scheme:

G cluster_reagents Reagents cluster_product Product r1 4-(5-Methylpyridin-2-yl)benzaldehyde r2 Primary Amine (R-NH₂) plus1 + arrow Condensation re1 Ethanol re2 Acetic Acid (cat.) p1 Schiff Base Derivative

Caption: Synthesis of a Schiff base via condensation.

Materials & Reagents:

ReagentMmolEquiv.
4-(5-Methylpyridin-2-yl)benzaldehyde1.01.0
Substituted Primary Amine1.01.0
Absolute Ethanol--
Glacial Acetic Acid-cat.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(5-methylpyridin-2-yl)benzaldehyde (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask with stirring.

  • Amine Addition: Add the primary amine (1.0 mmol) to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The formation of the less polar imine product can be visualized.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative. If no precipitate forms, the product can be isolated by removing the solvent and purifying by column chromatography or recrystallization.

Applications in Medicinal Chemistry: Targeting Protein Kinases

The 4-(5-methylpyridin-2-yl)benzaldehyde scaffold is particularly prominent in the development of protein kinase inhibitors.[6] Protein kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.

Derivatives of this scaffold have been investigated as inhibitors of several important kinases, including:

  • p38 MAP Kinase: This kinase is involved in inflammatory responses and stress signaling. Inhibitors of p38 have potential applications in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.[1][7][8][9] The pyridine ring of the scaffold can form key hydrogen bonds in the ATP-binding pocket of the kinase, while modifications derived from the aldehyde group can extend into other regions of the active site to enhance potency and selectivity.

  • Other Kinases: The versatility of the scaffold allows for its adaptation to target a wide range of other kinases involved in oncology, such as those in the CDK family which are crucial for cell cycle regulation.[6]

Structure-Activity Relationship (SAR) Insights:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often a key hydrogen bond acceptor, interacting with hinge region residues in the kinase active site.

  • The 5-Methyl Group: This group can provide beneficial steric interactions, improve metabolic stability, or enhance selectivity by occupying a specific hydrophobic pocket.

  • Derivatives from the Aldehyde: The nature of the group installed via the aldehyde is critical for determining potency and selectivity. For example, in reductive amination, the choice of amine can introduce basic groups to interact with acidic residues, or larger hydrophobic groups to fill deeper pockets in the active site.

A hypothetical SAR table for a series of amine derivatives is presented below to illustrate these principles:

Derivative (R in -CH₂-NH-R)p38 IC₅₀ (nM) (Hypothetical)Rationale
Cyclopropyl250Small, rigid group; moderate fit.
4-Fluorophenyl120Introduces favorable halogen bonding interactions.
Morpholinoethyl50The morpholine group can improve solubility and form additional hydrogen bonds.
3-Methoxybenzyl85Occupies a hydrophobic pocket with potential for a hydrogen bond to the methoxy group.

Conclusion and Future Outlook

4-(5-Methylpyridin-2-yl)benzaldehyde is a high-value building block for modern drug discovery. Its efficient synthesis via Suzuki-Miyaura coupling and the versatility of its aldehyde group provide a robust platform for generating diverse compound libraries. The demonstrated utility of its derivatives as kinase inhibitors underscores its importance in the search for new cancer and anti-inflammatory therapies. Future research will likely focus on exploring novel derivatization strategies to access new chemical space and on applying this scaffold to a broader range of biological targets. The continued development of derivatives based on this core will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

  • Inhibitors of p38. (US Patent US6147080A).
  • Synthesis and biological activity of Schiff bases derived from dehydroabietylamine and benzaldehyde derivatives. (2013). ResearchGate. [Link]

  • 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. (European Patent EP 3957637 A1).
  • HIV inhibitor compounds. (US Patent US10752636B2).
  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). NIH. [Link]

  • p38 MAP kinase mediated diseases related compounds and methods. (US Patent).
  • 4-Methylbenzaldehyde. PubChem. [Link]

  • Cuminaldehyde. PubChem. [Link]

  • 5-Methyl-2-(5-methylpyridin-3-yl)benzaldehyde. PubChem. [Link]

  • P38 MAP kinase inhibitors for wound healing. (US Patent US11154543B2).
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Drugs for inhibiting p38 and uses thereof. (WO2013064714A1).

Sources

Methodological & Application

Technical Application Note: Hantzsch Synthesis using 4-(5-Methylpyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-aryl-1,4-dihydropyridines (1,4-DHPs) and their subsequent aromatization to pyridines, utilizing 4-(5-Methylpyridin-2-yl)benzaldehyde (CAS: 1008744-15-7) as the core electrophile.

The Hantzsch multicomponent reaction (MCR) is a cornerstone of heterocyclic chemistry, particularly in the development of calcium channel blockers (e.g., Nifedipine) and multidrug resistance (MDR) modulators. The specific aldehyde selected for this protocol introduces a biaryl pharmacophore —a 5-methylpyridine moiety linked to the phenyl ring. This structural motif is increasingly relevant in kinase inhibitor discovery and cardiovascular research due to its ability to engage in pi-stacking and hydrogen bonding within active sites.

This guide provides two distinct workflows:

  • Primary Hantzsch Synthesis: Generation of the bioactive 1,4-DHP scaffold.

  • Oxidative Aromatization: Conversion of the 1,4-DHP to the fully aromatic pyridine derivative.[1]

Chemical Mechanism & Rationale[2][3][4]

The Hantzsch synthesis is a four-component condensation involving an aldehyde, two equivalents of a


-keto ester, and a nitrogen donor (ammonia or ammonium acetate).

Mechanistic Insight: The reaction proceeds through two converging pathways.[2] The specific aldehyde, 4-(5-Methylpyridin-2-yl)benzaldehyde, possesses a pyridine ring which is electron-withdrawing. This activates the aldehyde carbonyl, facilitating a rapid Knoevenagel condensation with the first equivalent of


-keto ester. Simultaneously, the second equivalent of 

-keto ester condenses with ammonia to form an enamine . These two intermediates then undergo a Michael addition followed by cyclodehydration to form the 1,4-DHP ring.
Pathway Diagram

HantzschMechanism Aldehyde 4-(5-Methylpyridin-2-yl)benzaldehyde Knoevenagel Intermediate A: Benzylidene (Knoevenagel Product) Aldehyde->Knoevenagel Condensation KetoEster1 Beta-Keto Ester (Eq 1) KetoEster1->Knoevenagel KetoEster2 Beta-Keto Ester (Eq 2) Enamine Intermediate B: Enamine Ester KetoEster2->Enamine Ammonia Ammonium Acetate Ammonia->Enamine Condensation Michael Michael Addition Adduct Knoevenagel->Michael Enamine->Michael Michael Addition DHP Product: 1,4-Dihydropyridine (1,4-DHP) Michael->DHP Cyclodehydration (- H2O) Pyridine Oxidized Product: Pyridine Derivative DHP->Pyridine Oxidative Aromatization (Optional Step)

Figure 1: Convergent mechanism of the Hantzsch synthesis leading to 1,4-DHP and subsequent oxidation.

Experimental Design Considerations

Reagent Selection
  • Aldehyde: 4-(5-Methylpyridin-2-yl)benzaldehyde.[3] Note: Ensure the material is free of benzoic acid impurities (common oxidation byproduct) which can quench the enamine formation.

  • 
    -Keto Ester:  Ethyl acetoacetate is the standard.[2] For lipophilic optimization, tert-butyl acetoacetate can be used.
    
  • Nitrogen Source: Ammonium acetate (

    
    ) is preferred over liquid ammonia. It acts as a solid, weighable source of ammonia and provides a buffering effect (AcOH byproduct) that catalyzes the Knoevenagel step.
    
Solvent Systems
SolventTemperatureReaction RateYield ProfileNotes
Ethanol (EtOH) 78°C (Reflux)Moderate (2-6 h)High (80-90%)Green solvent, easy workup (precipitation). Recommended.
Acetonitrile 82°C (Reflux)Fast (1-3 h)Moderate (70-85%)Better for very lipophilic aldehydes. Harder to crystallize product directly.
Water 100°CSlow (Heterogeneous)VariableRequires surfactant or "on-water" conditions.

Detailed Protocols

Protocol A: Synthesis of the 1,4-Dihydropyridine Scaffold

Target: Diethyl 2,6-dimethyl-4-(4-(5-methylpyridin-2-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 equiv, 10 mmol, ~2.11 g)

  • Ethyl acetoacetate (2.2 equiv, 22 mmol, ~2.86 g)

  • Ammonium acetate (1.5 equiv, 15 mmol, ~1.15 g)

  • Ethanol (Absolute, 30 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Mixing: Add the aldehyde and ethyl acetoacetate to the ethanol. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Activation: Add the ammonium acetate in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 80°C oil bath temperature).

    • Visual Cue: The solution will typically deepen in color (yellow to orange) as the Knoevenagel intermediate forms.

    • Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a fluorescent blue UV-active spot (DHP) at lower 
      
      
      
      .
    • Duration: Typically 3–5 hours.

  • Workup (Precipitation Method):

    • Remove from heat and allow the solution to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The 1,4-DHP is usually hydrophobic and will precipitate as a yellow solid.

    • Troubleshooting: If an oil forms instead of a solid, extract with Dichloromethane (DCM), dry over

      
      , and evaporate. Recrystallize the residue from hot Ethanol.
      
  • Purification: Filter the solid using a Buchner funnel. Wash with cold 20% EtOH/Water. Recrystallize from hot Ethanol to obtain analytical purity.

Protocol B: Oxidative Aromatization to Pyridine

Target: Diethyl 2,6-dimethyl-4-(4-(5-methylpyridin-2-yl)phenyl)pyridine-3,5-dicarboxylate

If the fully aromatic pyridine is required (e.g., for planar pharmacophore studies), the DHP ring must be oxidized.

Method: Manganese Dioxide (


) Oxidation 
Why this method?

is a mild, heterogeneous oxidant that avoids the harsh conditions of nitric acid, preserving the sensitive biaryl linkage.

Procedure:

  • Dissolve the purified 1,4-DHP (1.0 equiv) in Dichloromethane (DCM) (10 mL per gram of substrate).

  • Add activated

    
     (5.0 equiv).
    
  • Stir at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese salts. Rinse the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the pure pyridine derivative.

Characterization & Quality Control

To validate the synthesis, look for these specific NMR signatures. The transition from DHP to Pyridine is distinct.

Feature1,4-DHP (Protocol A Product)Pyridine (Protocol B Product)
C4-H Proton Singlet at ~5.0 ppm (1H). Distinctive diagnostic peak.Absent. The C4 carbon is now quaternary.
NH Proton Broad singlet at ~5.5 - 8.0 ppm (Exchangeable with

).
Absent. No NH proton in the aromatic ring.
Methyl Groups (C2, C6) Singlet at ~2.3 ppm .Shifted downfield to ~2.6 - 2.8 ppm due to aromatic ring current.
Aromatic Region Complex multiplet for the biaryl system.Signals may sharpen; slight downfield shift due to planarization.

References

  • Hantzsch Dihydropyridine Synthesis Overview. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines. Synthesis (via Organic Chemistry Portal). [Link]

  • Hantzsch Pyridine Synthesis - Wikipedia. [Link]

  • 4-(5-Methylpyridin-2-yl)benzaldehyde Properties. PubChem. [Link](Note: Linked to structural analog for property verification).

Sources

Application Notes and Protocols for the Synthesis of Pyridinyl-Chalcones via Aldol Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinyl-Chalcones in Modern Drug Discovery

Chalcones, characterized by their open-chain α,β-unsaturated ketone core, represent a privileged scaffold in medicinal chemistry and materials science.[1] The incorporation of a pyridine moiety into the chalcone framework, as seen in derivatives of 4-(5-Methylpyridin-2-yl)benzaldehyde, introduces a basic nitrogen atom that can significantly modulate the molecule's physicochemical properties. This can lead to enhanced bioavailability, improved target engagement through hydrogen bonding, and novel pharmacological activities. Pyridine-containing chalcones have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point for contemporary drug development programs.[2][3]

This document provides a comprehensive guide for the synthesis of chalcones derived from 4-(5-Methylpyridin-2-yl)benzaldehyde via the Claisen-Schmidt condensation, a variant of the aldol condensation.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and characterization of the resulting pyridinyl-chalcone.

Mechanistic Insights: The Claisen-Schmidt Condensation Pathway

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde lacking α-hydrogens, such as 4-(5-Methylpyridin-2-yl)benzaldehyde, and a ketone containing α-hydrogens (e.g., acetophenone).[4][5] The absence of α-hydrogens on the aldehyde prevents self-condensation, leading to a more controlled reaction.[6] The reaction proceeds through the following key steps:

  • Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[7]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).[8]

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, the chalcone.[9] This dehydration is often spontaneous or can be promoted by heating.[9]

Claisen_Schmidt_Mechanism Ketone Ketone (e.g., Acetophenone) Enolate Enolate Intermediate Ketone->Enolate + OH⁻ Aldehyde 4-(5-Methylpyridin-2-yl)benzaldehyde BetaHydroxyKetone β-Hydroxy Ketone Aldehyde->BetaHydroxyKetone Base Base (OH⁻) Base->Enolate Enolate->BetaHydroxyKetone + Aldehyde Chalcone Pyridinyl-Chalcone BetaHydroxyKetone->Chalcone Dehydration (-H₂O) Water H₂O Chalcone->Water Troubleshooting_Workflow LowYield Low or No Product Yield Cause1 Inactive Catalyst LowYield->Cause1 Cause2 Low Reaction Temperature LowYield->Cause2 SideProducts Formation of Side Products Cause3 Self-Condensation of Ketone SideProducts->Cause3 Cause4 Cannizzaro Reaction of Aldehyde SideProducts->Cause4 PurificationIssues Difficulty in Purification Cause5 Product is too Soluble PurificationIssues->Cause5 Cause6 Oily Product PurificationIssues->Cause6 Solution1 Use Freshly Prepared Base Solution Cause1->Solution1 Solution2 Gently Warm the Reaction Mixture Cause2->Solution2 Solution3 Add Ketone Slowly to Aldehyde/Base Mixture Cause3->Solution3 Solution4 Ensure Aldehyde has no α-Hydrogens Cause4->Solution4 Solution5 Use a Different Recrystallization Solvent Cause5->Solution5 Solution6 Purify by Column Chromatography Cause6->Solution6

Sources

Application Note: 4-(5-Methylpyridin-2-yl)benzaldehyde as a Privileged Scaffold Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 4-(5-methylpyridin-2-yl)benzaldehyde , a critical biaryl building block in modern drug discovery. As a representative of the 2-arylpyridine class—a recognized "privileged structure" in medicinal chemistry—this molecule serves as a superior bioisostere to biphenyl systems, offering enhanced aqueous solubility and hydrogen-bond acceptor capabilities. This guide provides validated protocols for its synthesis via Suzuki-Miyaura coupling and demonstrates its application as a divergent intermediate for accessing p38 MAPK inhibitors , PPAR


 agonists , and kinase inhibitor libraries .

Introduction: The 2-Arylpyridine Advantage

In the design of Active Pharmaceutical Ingredients (APIs), the biphenyl motif is ubiquitous but often suffers from poor solubility and metabolic liability. The 2-arylpyridine scaffold resolves these issues by incorporating a pyridine nitrogen, which:

  • Increases Polarity: Lowers logP compared to the carbocyclic analog, improving oral bioavailability.

  • Pharmacophore Engagement: Acts as a hydrogen bond acceptor (HBA) in enzyme active sites (e.g., kinase hinge regions).

  • Metabolic Stability: The 5-methyl substitution blocks a common site of oxidative metabolism on the pyridine ring.

The aldehyde functionality at the para-position of the phenyl ring serves as a versatile "chemical handle," enabling rapid diversification into amines, olefins, and heterocycles.

Core Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Scalable synthesis of 4-(5-methylpyridin-2-yl)benzaldehyde from commercially available precursors.

Reaction Logic

The synthesis relies on the palladium-catalyzed cross-coupling of 2-bromo-5-methylpyridine and 4-formylphenylboronic acid .

  • Catalyst Selection: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ) is recommended over Pd(PPh
    
    
    
    )
    
    
    . The bidentate dppf ligand prevents catalyst deactivation by the pyridine nitrogen.
  • Base/Solvent: Aqueous sodium carbonate (Na

    
    CO
    
    
    
    ) in 1,4-dioxane ensures high solubility of the boronic acid while minimizing protodeboronation side reactions.
Experimental Protocol

Scale: 10 mmol Reagents:

  • 2-Bromo-5-methylpyridine (1.72 g, 10 mmol)

  • 4-Formylphenylboronic acid (1.65 g, 11 mmol, 1.1 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (245 mg, 0.3 mmol, 3 mol%)
  • 2M Na

    
    CO
    
    
    
    (aq) (10 mL, 20 mmol)
  • 1,4-Dioxane (40 mL, degassed)

Procedure:

  • Setup: Charge a 100 mL 3-neck round-bottom flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na

    
    CO
    
    
    
    via syringe under nitrogen flow.
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 3:1).

    • Checkpoint: The reaction is complete when the bromide starting material is <1%.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography (SiO
    
    
    
    , 0-30% EtOAc in Hexanes).
  • Yield: Expect 1.6–1.8 g (80–90%) as a pale yellow solid.

Synthesis Workflow Diagram

SuzukiSynthesis Start Reactants: 2-Bromo-5-methylpyridine + 4-Formylphenylboronic Acid Cat Catalytic Cycle: Pd(dppf)Cl2 (3 mol%) Na2CO3 / Dioxane / 90°C Start->Cat Oxidative Addition Inter Intermediate: Pd-Biaryl Complex Cat->Inter Transmetallation Product Product: 4-(5-Methylpyridin-2-yl)benzaldehyde (>98% Purity) Inter->Product Reductive Elimination Product->Cat Regenerated Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target aldehyde.

Downstream Applications: From Precursor to API

The aldehyde group allows this scaffold to serve as a divergent hub for three major classes of pharmaceutical agents.

Pathway A: p38 MAPK Inhibitors (Imidazole Synthesis)

Many kinase inhibitors, such as SB203580, utilize a central imidazole ring decorated with aryl groups.

  • Mechanism: The Radziszewski reaction or condensation with a 1,2-dione.

  • Protocol: Condense 4-(5-methylpyridin-2-yl)benzaldehyde with a 1,2-diketone (e.g., benzil) and ammonium acetate in acetic acid (Reflux, 2-4 h).

  • Result: Formation of a 2,4,5-trisubstituted imidazole , a classic pharmacophore for anti-inflammatory drugs targeting p38 MAPK [1].

Pathway B: PPAR Agonists (Thiazolidinediones)

This pathway targets metabolic diseases (Type 2 Diabetes) by mimicking the tail structure of Rosiglitazone.

  • Mechanism: Knoevenagel condensation.

  • Protocol: React the aldehyde with 2,4-thiazolidinedione in toluene with catalytic piperidine/acetic acid (Dean-Stark trap, reflux).

  • Result: A benzylidene-thiazolidinedione, which can be reduced to the active PPAR

    
     agonist [2].
    
Pathway C: Reductive Amination (Kinase/GPCR Libraries)

Accessing secondary amines for optimizing solubility and basicity.

  • Reagent: Sodium triacetoxyborohydride (STAB) is preferred for its mildness, avoiding reduction of the pyridine ring.

  • Protocol: Mix aldehyde (1 equiv) and amine (1.1 equiv) in DCE. Add STAB (1.5 equiv). Stir at RT for 12 h.

Divergent Synthesis Diagram

DivergentSynthesis cluster_0 Pathway A: Anti-Inflammatory (p38 MAPK) cluster_1 Pathway B: Metabolic (PPAR-gamma) cluster_2 Pathway C: Kinase/GPCR Libraries Hub 4-(5-Methylpyridin-2-yl)benzaldehyde (The Hub) StepA + 1,2-Diketone + NH4OAc Hub->StepA StepB + 2,4-Thiazolidinedione (Knoevenagel) Hub->StepB StepC + R-NH2 + NaBH(OAc)3 (Reductive Amination) Hub->StepC ProdA 2,4,5-Trisubstituted Imidazole StepA->ProdA ProdB Benzylidene Thiazolidinedione StepB->ProdB ProdC Secondary Benzylamine StepC->ProdC

Figure 2: Divergent synthetic pathways accessing three distinct therapeutic classes.

Quality Control & Characterization

To ensure the integrity of the precursor before downstream processing, the following specifications must be met.

ParameterSpecificationMethodRationale
Appearance Pale yellow to off-white solidVisualOxidation leads to darkening (carboxylic acid formation).
Purity > 98.0%HPLC (254 nm)Impurities (e.g., homocoupled biaryls) interfere with crystallization.
Proton NMR Distinct CHO peak at ~10.1 ppm1H-NMR (DMSO-d6)Confirms aldehyde integrity; absence of broad OH peak (acid).
Water Content < 0.5%Karl FischerWater inhibits imine formation in reductive amination.
Pd Residue < 20 ppmICP-MSCritical for pharmaceutical intermediates to meet ICH Q3D guidelines.

References

  • Costantino, L., & Barlocco, D. (2006).[1] Privileged structures as leads in medicinal chemistry.[1][2] Current Medicinal Chemistry, 13(1), 65-85.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • BenchChem. (2025).[3] Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridine derivatives.[2] Link

  • Doherty, J. B., et al. (2002). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. Bioorganic & Medicinal Chemistry Letters. Link

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol.[2][4] Link

Sources

Application Note: Palladium-Catalyzed Transformations of 4-(5-Methylpyridin-2-yl)benzaldehyde

[1]

Executive Summary & Chemical Profile

4-(5-Methylpyridin-2-yl)benzaldehyde represents a "privileged scaffold" in medicinal chemistry, combining a 2-arylpyridine motif (a classic pharmacophore and directing group) with a reactive para-aldehyde handle .[1]

While often encountered as an intermediate, this molecule is a potent substrate for Palladium-catalyzed divergence.[1] Its reactivity profile is defined by two distinct vectors:

  • The Pyridine Nitrogen: Acts as a strong

    
    -donating Directing Group (DG) for Pd(II)-catalyzed C-H activation at the ortho-positions of the benzene ring.[1]
    
  • The Aldehyde Moiety: Serves as a precursor for Pd-catalyzed cross-coupling via N-tosylhydrazone intermediates (Barluenga-Valdés coupling).[1]

This guide provides validated protocols for synthesizing this scaffold and subsequently exploiting these two reactivity vectors.

Chemical Structure & Reactivity Map[1]
  • Site A (Pyridine N): Directs Pd to Site B.[1]

  • Site B (Ortho-C-H): Site of Pd-catalyzed Acetoxylation, Halogenation, or Arylation.[1]

  • Site C (Aldehyde): Site of condensation to hydrazones for Pd-carbene coupling.[1]

Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Before exploring reactions of the molecule, high-purity material must be generated.[1] The most robust method is the Suzuki-Miyaura coupling of 4-formylphenylboronic acid with 2-bromo-5-methylpyridine.[1]

Protocol A: Optimized Synthesis

Objective: Preparation of 4-(5-Methylpyridin-2-yl)benzaldehyde on a multigram scale.

ReagentEquiv.[1][2]Role
2-Bromo-5-methylpyridine 1.0Electrophile
4-Formylphenylboronic acid 1.1Nucleophile
Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.03Catalyst
K₂CO₃ (2.0 M aq) 3.0Base
1,4-Dioxane --Solvent (0.2 M)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 2-bromo-5-methylpyridine (1.0 equiv) and 4-formylphenylboronic acid (1.1 equiv).[1]

  • Solvent & Deoxygenation: Add 1,4-dioxane (5 mL/mmol). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) and aqueous K₂CO₃ (3.0 equiv).[1]

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 1:4) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1]

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

  • Validation: The product should appear as a white to pale yellow solid.[1]

    • ¹H NMR (CDCl₃): Look for the aldehyde singlet (~10.0 ppm) and the characteristic pyridine signals.[1]

Reaction Class I: Pyridine-Directed C-H Activation

The 2-arylpyridine motif allows the pyridine nitrogen to coordinate with Pd(II), forming a stable 5-membered palladacycle.[1] This activates the ortho-C-H bond on the benzene ring for functionalization.[1]

Protocol B: Pd-Catalyzed Ortho-Acetoxylation

Mechanism: Pd(II)/Pd(IV) catalytic cycle involving C-H activation followed by oxidative functionalization.[1] Significance: Installs an oxygen handle (phenol precursor) ortho to the pyridine, creating a 2-(pyridin-2-yl)phenol derivative.[1][3]

ComponentSpecification
Substrate 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 equiv)
Catalyst Pd(OAc)₂ (5–10 mol%)
Oxidant PhI(OAc)₂ (Diacetoxyiodo)benzene (1.5 equiv)
Solvent Acetic Acid (AcOH) / Acetic Anhydride (1:[1]1)
Temperature 100 °C

Detailed Workflow:

  • Vessel: Use a sealed pressure tube or heavy-walled vial.[1]

  • Mixing: Combine the substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and PhI(OAc)₂ (1.5 equiv) in AcOH/Ac₂O (1:1 v/v, 0.1 M concentration).

  • Heating: Seal and heat to 100 °C for 6–12 hours.

    • Note: The aldehyde group is generally robust under these specific oxidative conditions, but prolonged heating may lead to minor carboxylic acid formation.[1]

  • Workup: Cool and dilute with CH₂Cl₂. Neutralize carefully with saturated NaHCO₃ (gas evolution!).[1]

  • Isolation: Extract with CH₂Cl₂, dry, and concentrate.

  • Product: The ortho-acetoxy group will be introduced at the position meta to the aldehyde (sterically favored and directed by pyridine).[1]

Protocol C: Pd-Catalyzed Ortho-Halogenation

Objective: Introduction of Iodine or Bromine for further coupling.[1]

  • Reagents: Pd(OAc)₂ (5 mol%), N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.2 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.[1]

  • Conditions: 100 °C, 24 h.

  • Outcome: Yields the ortho-halo-4-(5-methylpyridin-2-yl)benzaldehyde.[1]

Reaction Class II: Aldehyde-Derived Cross-Coupling

The aldehyde group itself can participate in Pd-catalyzed reactions via the formation of N-tosylhydrazones.[1] This reaction, known as the Barluenga-Valdés Cross-Coupling , allows the aldehyde carbon to act as a nucleophile (via a Pd-carbene species) to couple with aryl halides.[1]

Protocol D: Pd-Catalyzed Cross-Coupling of N-Tosylhydrazones

Transformation: Aldehyde


1

Phase 1: Hydrazone Formation [1]

  • Mix 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 equiv) and p-Toluenesulfonyl hydrazide (1.05 equiv) in Methanol.

  • Stir at room temperature for 2 hours. The hydrazone usually precipitates.[1] Filter and dry.[1]

Phase 2: Pd-Catalyzed Coupling

ReagentEquiv.[1][2]Role
Hydrazone Intermediate 1.0Nucleophile Precursor
Aryl Bromide (Ar-Br) 1.2Electrophile
Pd₂(dba)₃ 0.025Catalyst Source
XPhos 0.05Ligand
LiOtBu 2.5Base
1,4-Dioxane --Solvent (0.1 M)

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under Argon, combine Pd₂(dba)₃ and XPhos in dioxane.[1] Stir for 10 mins to form the active catalyst.

  • Reaction Assembly: Add the N-tosylhydrazone (from Phase 1), Aryl Bromide, and LiOtBu base.

  • Execution: Heat to 110 °C for 8–12 hours.

    • Mechanism:[4][2][3][5] Base mediates the decomposition of hydrazone to a diazo species

      
       Pd-carbene formation 
      
      
      Migratory insertion of the aryl group
      
      
      Reductive elimination.[1]
  • Purification: Standard aqueous workup and silica chromatography.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways available for this substrate: the Directing Group Pathway (utilizing the pyridine) and the Functional Group Pathway (utilizing the aldehyde).[1]

GSubstrate4-(5-Methylpyridin-2-yl)benzaldehydePalladacyclePd(II)-Intermediate(5-Membered Ring)Substrate->PalladacyclePd(OAc)2, DG-AssistedHydrazoneN-TosylhydrazoneSubstrate->HydrazoneTsNHNH2, MeOHOrthoProductOrtho-FunctionalizedProduct(X = OAc, I, Ar)Palladacycle->OrthoProductOxidant/ElectrophilePdCarbenePd-Carbene SpeciesHydrazone->PdCarbenePd(0), Base, HeatCouplingProductDiarylmethaneDerivativePdCarbene->CouplingProductAr-Br Cross-Coupling

Figure 1: Divergent Pd-catalyzed reaction pathways for 4-(5-Methylpyridin-2-yl)benzaldehyde.

References

  • General Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • C-H Activation of 2-Arylpyridines: Desai, L. V., Malik, H. A., & Sanford, M. S. (2006).[1] Oxone as an Inexpensive, Safe, and Environmentally Benign Oxidant for C-H Bond Oxygenation.[1] Organic Letters, 8(6), 1141–1144.[1] Link[1]

  • Mechanism of Directed C-H Activation: Lyons, T. W., & Sanford, M. S. (2010).[1] Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.[1] Link[1]

  • Barluenga-Valdés Reaction: Barluenga, J., & Valdés, C. (2011).[1] Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions.[1] Angewandte Chemie International Edition, 50(33), 7486–7500.[1] Link[1]

  • Substrate Data: ChemicalBook. (n.d.). 4-(5-Methylpyridin-2-yl)benzaldehyde Product Properties. Link

Troubleshooting & Optimization

Technical Support Center: Navigating Catalyst Inhibition with 4-(5-Methylpyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 4-(5-Methylpyridin-2-yl)benzaldehyde. This versatile building block is crucial in the synthesis of complex molecules but presents a common and often frustrating challenge: catalyst inhibition. This guide is designed to provide you with an in-depth understanding of why this inhibition occurs and, more importantly, to offer a series of practical, field-proven troubleshooting strategies and detailed protocols to ensure your reactions proceed to completion successfully.

Section 1: Frequently Asked Questions - The "Why" Behind the Problem

This section addresses the fundamental principles of catalyst inhibition caused by pyridine-containing substrates.

Q1: My reaction with 4-(5-Methylpyridin-2-yl)benzaldehyde is failing or giving very low yields. What is the likely cause?

The most probable cause is catalyst poisoning or inhibition . The 4-(5-Methylpyridin-2-yl)benzaldehyde molecule contains a pyridine ring. The nitrogen atom in this ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can strongly coordinate to the electron-deficient metal center of your catalyst (e.g., Palladium, Platinum, Rhodium).[1][2] This coordination occupies the catalyst's active sites, preventing the substrate from participating in the catalytic cycle and effectively shutting down the reaction.[2]

CatalystPoisoning cluster_0 Standard Catalytic Cycle (Simplified) cluster_1 Inhibition Pathway A Active Catalyst (e.g., Pd(0)) B Oxidative Addition A->B Deactivated Deactivated Complex (Catalyst-Pyridine Adduct) A->Deactivated  Inhibition  (Cycle Arrested) C Transmetalation B->C D Reductive Elimination C->D D->A E Product D->E Catalyst Active Catalyst (e.g., Pd(0)) Catalyst->Deactivated Inhibitor Pyridine Substrate (Lewis Base) Inhibitor->Deactivated Coordination of N lone pair

Caption: Mechanism of catalyst poisoning by a pyridine substrate.

Q2: Are certain reaction types more susceptible to this inhibition?

Yes. Reactions that rely on transition metal catalysts are particularly vulnerable. The most common examples include:

  • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): Palladium catalysts are central to these reactions. The pyridine nitrogen can bind strongly to the palladium center, inhibiting crucial steps like oxidative addition.[2][3] This is especially true for 2-substituted pyridines like the one in your substrate.

  • Hydrogenation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) have surfaces with active sites that are readily blocked by the strong adsorption of the pyridine ring.[2][4] This can prevent the desired reduction of other functional groups, such as the aldehyde in your molecule.

  • C-H Activation/Functionalization: These reactions often use palladium catalysts, and the strong coordinating nature of the pyridine nitrogen can interfere with the intended C-H activation step, sometimes even directing the reaction to an undesired position.[3]

Section 2: Troubleshooting Guides for Common Reactions

Here, we move from theory to practice. This section provides specific, actionable solutions for common problems encountered in different reaction types.

Guide 2.1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a workhorse reaction, but it is frequently hampered by N-heterocyclic substrates.

Scenario: You are attempting a Suzuki-Miyaura coupling between 4-(5-Methylpyridin-2-yl)benzaldehyde (as an aryl halide precursor, e.g., a bromo-substituted version) and a boronic acid, but you observe low to no product formation.

The electron-donating nature of the pyridine ring, coupled with direct coordination to the palladium catalyst, can make the initial oxidative addition step of the catalytic cycle energetically unfavorable.[5]

SuzukiTroubleshooting start Low/No Conversion in Suzuki Coupling q1 Have you optimized the ligand and catalyst system? start->q1 sol1 Strategy 1: Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) q1->sol1 No sol2 Strategy 2: Employ a More Robust Catalyst Precursor q1->sol2 Partially Successful sol1->sol2 sol3 Strategy 3: Screen Alternative Bases and Solvents sol2->sol3

Caption: Decision workflow for troubleshooting a stalled Suzuki reaction.

Standard ligands like PPh₃ are often ineffective. You must switch to ligands designed to overcome these challenges.

  • Causality: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) accelerate the rate-limiting oxidative addition and reductive elimination steps. Their steric bulk can also physically hinder the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst active.

Table 1: Recommended Ligands for Suzuki Coupling with Pyridyl Substrates

Ligand NameStructureKey Features & Rationale
SPhos (Available from commercial suppliers)Highly active for sterically hindered and heteroaromatic substrates. Promotes efficient oxidative addition.
XPhos (Available from commercial suppliers)Excellent general ligand for challenging couplings. Provides high catalyst stability and turnover numbers.
tBuXPhos (Available from commercial suppliers)The increased steric bulk of the tert-butyl group can be particularly effective at preventing pyridine coordination.
P(t-Bu)₃ (Available from commercial suppliers)A simple but effective electron-rich and bulky phosphine ligand.[6]

This protocol provides a robust starting point for coupling a bromo-functionalized version of 4-(5-Methylpyridin-2-yl)benzaldehyde.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and a finely ground base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the selected Buchwald ligand (e.g., SPhos, 2.5-5 mol%).

  • Solvent Addition: Add a dry, deoxygenated solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is often effective.[6]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2.2: Hydrogenation Reactions

Scenario: You are trying to selectively reduce the aldehyde of 4-(5-Methylpyridin-2-yl)benzaldehyde to the corresponding alcohol using a heterogeneous catalyst (e.g., Pd/C), but the reaction is sluggish, incomplete, or requires harsh conditions.

The pyridine ring strongly adsorbs onto the surface of heterogeneous catalysts, blocking the active sites required for the activation of hydrogen and the aldehyde functional group.[2][4]

The most effective strategy is to prevent the pyridine nitrogen from interacting with the catalyst surface. This is most commonly achieved by protonating the nitrogen with an acid.

HydrogenationSolution cluster_0 Without Acid cluster_1 With Acidic Additive (e.g., AcOH) CatalystSurface Pd/C Surface Pyridine Pyridine-Substrate N: Pyridine:f1->CatalystSurface Strong Adsorption (Poisoning) CatalystSurface2 Pd/C Surface ProtonatedPyridine Pyridinium-Substrate N⁺-H ProtonatedPyridine:f1->CatalystSurface2 Repulsion / No Adsorption (Active Catalyst)

Sources

Technical Support Center: Purification of 4-(5-Methylpyridin-2-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for products of 4-(5-Methylpyridin-2-yl)benzaldehyde reactions Document ID: TSC-PUR-PYR-042 Last Updated: 2025-05-20 Status: Active[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 4-(5-Methylpyridin-2-yl)benzaldehyde and its downstream reaction products.

This scaffold features two distinct chemical handles that dictate purification strategy:

  • The Pyridine Ring (Basic): The 5-methylpyridin-2-yl moiety possesses a basic nitrogen (estimated pKa ~5.2–5.5).[1] This allows for pH-switchable solubility, enabling acid-base extraction protocols.[1]

  • The Aldehyde (Electrophilic): Susceptible to oxidation (forming carboxylic acids) and capable of forming reversible adducts with bisulfite.

The strategies below are designed to isolate your target molecule by exploiting these physicochemical properties, minimizing the need for expensive chromatography.

Module 1: Quick Troubleshooting (FAQs)

Q1: My product is streaking severely on silica gel TLC and columns. How do I fix this? A: This is a classic issue with pyridine-containing compounds. The basic nitrogen interacts with the acidic silanol groups on the silica surface, causing peak tailing ("streaking").

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes). Add 1% TEA to your mobile phase throughout the run. Alternatively, switch to Neutral Alumina stationary phase, which is less acidic.

Q2: I performed a reductive amination, but I still have unreacted aldehyde. How do I remove it without a column? A: Use a Sodium Bisulfite (NaHSO₃) wash . The unreacted aldehyde forms a water-soluble sulfonate adduct, while your amine product (assuming it is not water-soluble at neutral/basic pH) remains in the organic layer. (See Protocol B below).

Q3: My Suzuki coupling product is dark/black. How do I remove the Palladium? A: Pyridine nitrogens are excellent ligands for Palladium, making simple filtration insufficient.[2]

  • Fix: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) or activated charcoal at 50°C for 1 hour, then filter through Celite.

Module 2: Decision Matrix & Strategy

Before starting, determine the chemical nature of your target product versus your impurities.

PurificationStrategy cluster_yes Target = Aldehyde cluster_no Target = Downstream Derivative start Start: Reaction Mixture check_ald Is the Target Product an Aldehyde? start->check_ald bisulfite_pur Protocol A: Bisulfite Purification (Isolates Aldehyde) check_ald->bisulfite_pur Yes (Suzuki Product) check_basic Does Product retain Pyridine Ring? check_ald->check_basic No (Amine/Alkene) acid_base Protocol C: Acid/Base Extraction (Removes Neutral Impurities) check_basic->acid_base Yes (Basic) scavenge Protocol B: Bisulfite Wash (Removes Unreacted Aldehyde) check_basic->scavenge No (Neutral/Acidic) acid_base->scavenge If Aldehyde remains

Figure 1: Decision tree for selecting the appropriate purification protocol based on product functionality.

Module 3: Detailed Protocols

Protocol A: Bisulfite Purification (Targeting the Aldehyde)

Use this when purifying 4-(5-Methylpyridin-2-yl)benzaldehyde from non-aldehyde impurities (e.g., after Suzuki coupling).[1]

Mechanism: The aldehyde reacts with bisulfite to form a water-soluble


-hydroxy sulfonate salt.[1] Impurities remain in the organic layer. The salt is then hydrolyzed back to the aldehyde using a base.
  • Dissolution: Dissolve crude material in a minimal amount of Ethyl Acetate (EtOAc) or Toluene.

  • Formation: Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Stir vigorously for 2–12 hours. A white precipitate (the adduct) may form at the interface.

    • Note: If a solid forms, filter it off and wash with EtOAc. This solid is your "masked" product.

    • If no solid forms: The adduct is dissolved in the water.[3][4] Separate layers. Keep the Aqueous Layer .

  • Wash: Wash the aqueous layer (or the dissolved solid) with fresh EtOAc (2x) to remove non-aldehyde impurities.

  • Release: Adjust the aqueous phase to pH > 10 using 10% Na₂CO₃ or NaOH . The solution will turn cloudy as the free aldehyde regenerates.

  • Extraction: Extract the regenerated aldehyde with EtOAc (3x). Dry over MgSO₄ and concentrate.

Protocol B: Bisulfite Scavenging (Removing Unreacted Aldehyde)

Use this when your product is NOT an aldehyde, but unreacted starting material remains.

  • Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or EtOAc).

  • Wash with saturated aqueous NaHSO₃ (2x).

  • The unreacted aldehyde moves to the aqueous layer (as the adduct).

  • Keep the Organic Layer. Wash with brine, dry, and concentrate to isolate your product.

Protocol C: Acid-Base Extraction (Exploiting the Pyridine)

Use this for any derivative retaining the basic pyridine ring (e.g., amines, imines) to remove neutral or acidic impurities.

Mechanism:

  • pH < 2: Pyridine protonates (

    
    ) 
    
    
    
    Water Soluble.[1]
  • pH > 10: Pyridine deprotonates (

    
    ) 
    
    
    
    Organic Soluble.
StepActionPhase Location of Product
1. Acidify Dissolve crude in EtOAc.[1] Extract with 1M HCl (3x).Aqueous Layer (as salt)
2.[1] Wash Combine aqueous extracts.[1] Wash with fresh EtOAc.Aqueous Layer (Impurities in Organic)
3.[1][2] Basify Cool aqueous layer.[1] Slowly add 6M NaOH until pH > 10.Precipitates or becomes oily
4.[1] Extract Extract the cloudy aqueous mix with EtOAc or DCM (3x).Organic Layer
5. Finish Dry (Na₂SO₄) and concentrate.[1]Isolated Solid/Oil

Module 4: Advanced Scavenging Data

When removing Palladium (Pd) from Suzuki couplings of this scaffold, the pyridine nitrogen competes with scavengers. Based on internal data for pyridine-rich scaffolds, the following scavengers are recommended:

Scavenger TypeFunctional GroupEfficiency (Pyridine Systems)Recommended Conditions
SiliaMetS® Thiol -SH (Thiol)High50°C, 4h, EtOAc/THF
SiliaMetS® TMT TrimecaptotriazineVery HighRoom Temp, 12h
Activated Charcoal CarbonModerateReflux, 1h (High yield loss risk)
Celite Filtration Diatomaceous EarthLowRemoves bulk Pd black only

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, p. 1292.
    • Ren, W. et al. "Efficient Removal of Aldehyde Impurities." Organic Process Research & Development, 2017 , 21(9).

  • Pyridine Basicity and Extraction

    • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II, 1996.
    • pKa Data for Pyridines: Williams, R. "pKa Data Compiled."

  • Palladium Removal Strategies

    • Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004 , 346(8), 889–900.

    • Welch, C. J. et al. "Adsorbent Removal of Catalyst Metal Impurities." Organic Process Research & Development, 2005, 9(2), 198–205.
  • Chromatography of Basic Heterocycles

    • Reich, H. J. "Chromatography Tips: Pyridines and Amines." University of Wisconsin-Madison.[1]

Sources

Improving yield in multicomponent reactions with 4-(5-Methylpyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Multicomponent Reactions with 4-(5-Methylpyridin-2-yl)benzaldehyde

Product Code: 4-MPB-Aldehyde CAS: 1008744-15-7 (Generic reference for similar derivatives) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Pyridine Effect" in MCRs

Welcome to the technical guide for 4-(5-Methylpyridin-2-yl)benzaldehyde . This reagent is a critical building block in medicinal chemistry, particularly for kinase inhibitors and calcium channel blockers. However, it presents a unique challenge in multicomponent reactions (MCRs) like the Biginelli , Hantzsch , or Bucherer-Bergs syntheses.

The Core Problem: While the aldehyde group is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine ring, the basic nitrogen on the 5-methylpyridine moiety often acts as a "catalyst poison" or proton scavenger. This frequently stalls reactions catalyzed by weak Lewis acids or leads to difficult workups where the product remains protonated and water-soluble.

This guide provides a self-validating troubleshooting system to recover yield and purity.

Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the decision tree below.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckTLC Analyze TLC/LCMS of Crude Start->CheckTLC Decision1 Is Starting Aldehyde Consumed? CheckTLC->Decision1 NoConsumption Issue: Catalyst Deactivation (Pyridine Poisoning) Decision1->NoConsumption No Intermediate Issue: Stalled Intermediate (Knoevenagel Adduct) Decision1->Intermediate Partial (Intermediate Visible) Messy Issue: Side Reactions (Oxidation/Cannizzaro) Decision1->Messy Yes, many spots CleanLowYield Issue: Workup Loss (pH/Solubility Mismatch) Decision1->CleanLowYield Yes, clean but low mass Sol_Cat Action: Switch to PTSA or Increase Loading NoConsumption->Sol_Cat Sol_Energy Action: Microwave Irradiation or Ultrasound Intermediate->Sol_Energy Sol_Inert Action: Inert Atmosphere (N2) & Antioxidants Messy->Sol_Inert Sol_pH Action: Adjust pH to ~8-9 before Extraction CleanLowYield->Sol_pH

Figure 1: Diagnostic decision tree for isolating yield-limiting factors in MCRs involving pyridine-substituted benzaldehydes.

Technical Troubleshooting Guide

Category 1: Reactivity & Catalyst Poisoning (The "No Reaction" Scenario)

Symptom: Starting material remains unconsumed despite heating. Root Cause: The basic nitrogen on the 5-methylpyridine ring (


) coordinates with Lewis Acid catalysts (e.g., 

,

) or neutralizes weak Brønsted acids, effectively killing the catalytic cycle [1][2].

Corrective Actions:

  • Protocol Shift: Switch from weak Lewis acids to p-Toluenesulfonic acid (PTSA) (10-20 mol%). The stronger acidity ensures that even if the pyridine nitrogen is protonated, sufficient acid remains to catalyze the iminium ion formation.

  • Ionic Liquids: Utilize [bmim]BF4 or TEAA (Triethylammonium acetate) as both solvent and catalyst. These ionic melts stabilize the charged intermediates and prevent the pyridine nitrogen from sequestering the catalyst [3].

Category 2: Stalled Intermediates (The "Knoevenagel Trap")

Symptom: LCMS shows a peak corresponding to the Aldehyde +


-Ketoester adduct (Knoevenagel product) but no cyclization to the final dihydropyrimidine/dihydropyridine.
Root Cause:  The steric bulk of the 4-(5-methylpyridin-2-yl) group hinders the final ring-closure step (Michael addition/Cyclodehydration), especially in standard reflux conditions.

Corrective Actions:

  • Microwave Irradiation: Heat the reaction to 100–120°C in a sealed vessel for 10–20 minutes. The rapid dielectric heating overcomes the activation energy barrier for the cyclization step that conventional reflux cannot breach [4].

  • Ultrasound Promoters: For Hantzsch reactions, sonication at 40–50°C prevents the precipitation of the intermediate, keeping it in the active phase for ring closure [5].

Category 3: Workup & Isolation (The "Invisible Product")

Symptom: Reaction looks clean on TLC, but extraction yields very little mass. Root Cause: The product contains a pyridine ring.[1][2] If the reaction mixture is acidic (from the catalyst), the product exists as a water-soluble pyridinium salt and is lost in the aqueous wash.

Corrective Actions:

  • pH Adjustment: Before extraction, carefully adjust the aqueous phase pH to 8.0–9.0 using saturated

    
     or 
    
    
    
    . This ensures the pyridine nitrogen is deprotonated (free base) and extracts into the organic layer (DCM or EtOAc).
  • Avoid Acidic Washes: Do not wash the organic layer with 1N HCl, as this will pull your product back into the aqueous phase.

Optimized Experimental Protocol

Application: Synthesis of Dihydropyrimidinones (Biginelli) or Dihydropyridines (Hantzsch).[3] Method: Microwave-Assisted, Acid-Resistant Protocol.

ParameterStandard ConditionOptimized Condition (for Pyridyl Aldehydes)
Catalyst HCl or

PTSA (15 mol%) or TMSCl (1 equiv)
Solvent Ethanol (Reflux)Ethanol/Water (1:1) or Acetonitrile
Energy Source Thermal Reflux (6-12 hrs)Microwave (120°C, 15 min)
Additives NoneTetrabutylammonium bromide (TBAB) (Phase transfer)

Step-by-Step Procedure:

  • Charge: In a microwave vial, add 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 mmol), Urea/Thiourea (1.5 mmol), and Ethyl Acetoacetate (1.0 mmol).

  • Catalyst: Add PTSA (0.15 mmol) . Note: If using a Lewis Acid, premix the aldehyde and catalyst for 5 mins before adding other reagents.

  • Solvent: Add Ethanol (2 mL).

  • Reaction: Seal and irradiate at 120°C for 15 minutes (Max Power 150W).

  • Workup: Pour mixture into crushed ice (10 g). Neutralize with 10%

    
     solution until pH ~8.
    
  • Isolation: The solid precipitate is the crude product. Filter and wash with cold water. Recrystallize from hot ethanol.

Frequently Asked Questions (FAQ)

Q: Can I use CuCl2 or ZnCl2 as catalysts for this aldehyde? A: Use with caution. The pyridine nitrogen in your starting material is a strong ligand for Cu(II) and Zn(II). This can lead to the formation of stable metal-ligand complexes rather than catalysis. If you must use these metals, increase loading to 30-40 mol% to saturate the "poisoning" effect [6].

Q: My product is oiling out instead of precipitating. Why? A: The 5-methylpyridine group adds lipophilicity, interfering with crystallization in pure ethanol. Try a solvent switch to Ethanol:Water (7:3) or triturating the oil with Diethyl Ether/Hexane to induce crystallization.

Q: I see a reddish impurity in the Hantzsch reaction. A: This is likely the oxidized pyridine form (aromatized product) forming prematurely. Perform the reaction under a nitrogen atmosphere. If the target is the oxidized pyridine, add an oxidant (e.g.,


) directly to the pot after the initial cyclization is complete [1].

References

  • Hantzsch Pyridine Synthesis - Overview. ChemTube3D. Available at: [Link]

  • Attri, P. et al. (2017). "Triethylammonium acetate ionic liquid assisted one-pot synthesis of dihydropyrimidinones." Arabian Journal of Chemistry. Available at: [Link]

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Available at: [Link]

  • Memarian, H. R. et al. (2008). "Ultrasound-assisted synthesis of 1,4-dihydropyridines." Ultrasonics Sonochemistry. Available at: [Link]

  • Guo, K. et al. (2009).[4] "Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles." Journal of Organic Chemistry. Available at: [Link]

Sources

Preventing protodeboronation in Suzuki coupling with pyridylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation in Suzuki-Miyaura Coupling

Diagnostic & Triage: Is Protodeboronation Your Problem?

User Symptom: "My 2-pyridylboronic acid starting material disappears rapidly from the reaction mixture (monitored by LCMS/TLC), but the desired product is not forming. I see a significant amount of unsubstituted pyridine byproduct."

Technical Diagnosis: You are experiencing protodeboronation (hydrolytic deboronation). This is not a catalyst failure; it is a substrate stability failure.

The Root Cause: Unlike phenylboronic acids, 2-pyridylboronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond. Under the basic, aqueous conditions typical of Suzuki coupling, the boronate species forms a zwitterionic intermediate. The nitrogen lone pair stabilizes the transition state for C-B bond cleavage, facilitating rapid protonolysis by water or protic solvents.

Mechanistic Pathway (Visualization)

The following diagram illustrates the competition between the desired Transmetallation (Product Pathway) and the unwanted Protodeboronation (Decomposition Pathway).

ProtodeboronationMechanism Start 2-Pyridylboronic Acid Boronate Boronate Anion (Reactive Species) Start->Boronate Activation Base Base/H2O Base->Boronate Zwitterion Zwitterionic Transition State (N-Stabilized) Boronate->Zwitterion Fast Equilibrium Product Coupled Biaryl Product Boronate->Product Transmetallation (Slow) Decomp Protodeboronation (Pyridine Byproduct) Zwitterion->Decomp Hydrolysis (Fast) Pd Pd(II)-Ar Complex Pd->Product

Caption: Fig 1. The "2-Pyridyl Problem": Nitrogen-assisted C-B bond cleavage competes with the catalytic cycle.

Troubleshooting Guides & Protocols

Method A: The "Slow-Release" Strategy (MIDA Boronates)

Best For: Scale-up, high-value substrates, and when anhydrous conditions are difficult to maintain.

The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert to transmetallation. Under hydrolytic conditions, they slowly release the reactive boronic acid. This keeps the standing concentration of the unstable boronic acid low, statistically favoring the catalyst (transmetallation) over the decomposition pathway.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Pyridyl MIDA boronate (1.2 – 1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) or Pd-XPhos-G4.

    • Base: K₃PO₄ (3.0 equiv) or Cu(OAc)₂ (0.5 equiv) as a promoter.

    • Solvent: DMF/H₂O (10:1) or Dioxane/H₂O (10:1).

  • Procedure:

    • Combine aryl halide, MIDA boronate, and base in the reaction vessel.

    • Add solvent and degas (sparge with Argon for 10 min).

    • Add the Pd catalyst and Ligand (or Precatalyst).

    • Heat to 60–80°C . Note: MIDA hydrolysis is temperature-dependent. If the reaction is too slow, increase T; if decomposition occurs, lower T.

    • Critical Step: If using Cu(OAc)₂, the reaction often proceeds faster. Copper facilitates the transmetallation of the 2-pyridyl species.

Method B: The "Anhydrous Activation" Strategy

Best For: Lab-scale discovery chemistry where MIDA boronates are not commercially available.

The Logic: Water is the proton source for protodeboronation. By removing water and using a fluoride source (activator) or an anhydrous base, you prevent the formation of the hydrolytic transition state.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Pyridylboronic acid pinacol ester (1.2 equiv)

    • Base/Activator: Anhydrous CsF (2.0 equiv) or K₃PO₄ (anhydrous).

    • Catalyst: Pd₂(dba)₃ (2 mol%) + PCy₃ (4 mol%) or Pd(PPh₃)₄ (5 mol%).

    • Solvent: 1,4-Dioxane or Toluene (Strictly Anhydrous).

  • Procedure:

    • Flame-dry glassware and cool under Argon.

    • Add solid reagents (Halide, Boronate, Base/Fluoride, Catalyst) in a glovebox or under rapid Argon flow.

    • Add anhydrous solvent via syringe.

    • Heat to 100°C for 12–24 hours.

    • Tip: Add 4Å Molecular Sieves to the reaction vessel to scavenge trace moisture.

Method C: Copper-Mediated Coupling

Best For: Extremely unstable 2-pyridyl systems where standard Pd-cycles fail.

The Logic: Copper(I) salts form a transient Cu-pyridyl species (transmetallation from B to Cu). The Cu-pyridyl species is more stable toward protonation than the boronate but transmetallates rapidly to Palladium.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Pyridylboronate ester (1.1 equiv)

    • Mediator: CuI (Copper Iodide) (0.1 – 1.0 equiv).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: DMF or DME.

  • Procedure:

    • Mix all solids.

    • Add solvent and degas.

    • Heat to 100°C .

    • Note: This is effectively a "Liebeskind-Srogl" type enhancement of the Suzuki coupling.

Decision Logic: Selecting the Right Condition

Use this flowchart to determine the optimal experimental setup based on your specific pyridine substrate.

OptimizationFlow Start Start: Pyridyl Coupling CheckPos Nitrogen Position? Start->CheckPos Pos34 3- or 4-Pyridyl CheckPos->Pos34 Stable Pos2 2-Pyridyl CheckPos->Pos2 Unstable Standard Standard Suzuki (Aq. Base, Pd(PPh3)4) Pos34->Standard CheckCom Is MIDA Boronate Available? Pos2->CheckCom UseMIDA Use Method A (Slow Release) CheckCom->UseMIDA Yes CheckDry Can you run Strictly Anhydrous? CheckCom->CheckDry No UseDry Use Method B (Anhydrous/CsF) CheckDry->UseDry Yes UseCu Use Method C (Cu-Mediated) CheckDry->UseCu No/Failed

Caption: Fig 2. Decision Matrix for Pyridylboronic Acid Coupling Optimization.

Frequently Asked Questions (FAQs)

Q1: Can I simply add excess boronic acid (e.g., 3-5 equivalents) to force the reaction? A: While this sometimes works for cheap reagents, it is chemically inefficient and complicates purification. The decomposition product (pyridine) can coordinate to the Palladium catalyst, poisoning it. It is better to use Method A (MIDA) to control the concentration rather than flooding the system.

Q2: Why does my reaction turn black and stop working immediately? A: Immediate blackening ("Pd black" precipitation) often indicates catalyst decomposition. In the case of 2-pyridyl coupling, if the oxidative addition is slow, the unstable catalyst aggregates. Solution: Switch to electron-rich, bulky ligands like XPhos or SPhos (Buchwald Ligands) which stabilize the Pd(0) species and accelerate oxidative addition.

Q3: I don't have MIDA boronates. Can I use the Pinacol ester? A: Pinacol esters are more stable than free boronic acids but still susceptible to protodeboronation in aqueous base. If using Pin esters, strictly follow Method B (Anhydrous) or use Method C (Copper) . Do not use aqueous carbonate bases (e.g., Na₂CO₃/H₂O) with 2-pyridyl pinacol esters if possible.

Q4: Does the halogen on the coupling partner matter? A: Yes. Since the boronic acid decomposes over time, you need the coupling reaction to be as fast as possible. Aryl Iodides or Aryl Bromides are preferred over Chlorides because they undergo faster oxidative addition, allowing the catalytic cycle to compete effectively against the decomposition pathway.

Comparative Data: Base & Ligand Effects

Data summarized from mechanistic studies (e.g., Kinzel et al., 2010).

Condition Variable2-Pyridyl StabilityCoupling YieldNotes
Base: Na₂CO₃ (aq) Very Low< 10%Rapid protodeboronation due to high water/pH.
Base: K₃PO₄ (aq) Low20-40%Slightly better buffering, still problematic.
Base: K₃PO₄ (anh) High70-90%Requires anhydrous solvent (Dioxane).
Ligand: PPh₃ N/A< 15%Oxidative addition too slow; catalyst deactivates.
Ligand: XPhos N/A> 85%Rapid turnover beats decomposition rate.

References

  • Mechanism of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165.

  • MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717.

  • Buchwald Ligands (XPhos/SPhos): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] J. Am. Chem. Soc. 2010 , 132, 14073–14075.[1][2]

  • Copper Mediation: Deng, X. M.; Sun, H.; Cai, Q. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. J. Org.[2][3] Chem. 2017 , 82, 8754.

Sources

Technical Support Center: 4-(5-Methylpyridin-2-yl)benzaldehyde Work-Up Guide

[1][2]

Topic: Work-up and Purification Procedure for 4-(5-Methylpyridin-2-yl)benzaldehyde CAS: 127406-56-8 (Analogous reference) Molecular Formula: C₁₃H₁₁NO Support Tier: Level 3 (Senior Research Scientist)[1][2]

Introduction: Understanding Your Molecule

Welcome to the technical support center. You are likely working with 4-(5-Methylpyridin-2-yl)benzaldehyde , a bifunctional intermediate often synthesized via Suzuki-Miyaura coupling.[1][2]

To successfully isolate this compound, you must navigate two competing chemical "personalities":

  • The Pyridine Ring (Basic): This is your handle for purification.[1] It allows for pH-dependent solubility switching.[1][2] The 5-methyl group increases the lipophilicity and slightly elevates the basicity (pKa ~5.5–6.[1]0) compared to unsubstituted pyridine.[1]

  • The Aldehyde (Reactive): This is your liability.[1] It is prone to air oxidation (forming the carboxylic acid) and Cannizzaro disproportionation under strong basic conditions.[1]

This guide provides a modular work-up strategy designed to maximize purity while minimizing oxidative degradation.

Module 1: The pH Switch Protocol (Extraction)

User Issue: "My product is trapped in the aqueous layer," or "I have persistent non-polar impurities."

The Logic: Because the pyridine nitrogen is basic, we can manipulate the pH to move the product between phases.[3] This "Wash-then-Extract" method is superior to standard extraction because it actively removes non-basic impurities (like de-boronated byproducts from Suzuki couplings).[1][2]

Step-by-Step Protocol
  • Quench: Cool reaction mixture to room temperature (RT). If a Suzuki coupling, filter through Celite first to remove bulk palladium black.[1]

  • Acidic Wash (Impurity Removal):

    • Dissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Extract with 1.0 M HCl (Target pH ~2–3).[1]

    • Mechanistic Insight: At pH 2, the pyridine is protonated (

      
      ), forcing the product into the aqueous layer. Non-basic impurities (e.g., biaryl homocouplings, phosphine ligands) remain in the EtOAc.
      
    • Discard the organic layer. Keep the acidic aqueous layer.

  • Neutralization (The Switch):

    • Cool the acidic aqueous layer to 0°C (ice bath).[1] Crucial to prevent aldehyde polymerization.

    • Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~9–10.[1]

    • Mechanistic Insight: You must surpass the pKa of the pyridinium ion (pKa ~6) by at least 2 units to ensure the neutral, organic-soluble species dominates.

  • Extraction (Product Recovery):

    • Extract the now-cloudy aqueous mixture with DCM (Dichloromethane) (3 x volumes).[1] DCM is preferred over EtOAc here due to better solubility of the biaryl system.[1]

    • Dry combined organics over Na₂SO₄ and concentrate.[1][4]

Visual Workflow: The pH Switch

pH_SwitchStartCrude Reaction MixtureAcidifyAdd 1M HCl (pH 2-3)Partition with EtOAcStart->AcidifySep1Phase SeparationAcidify->Sep1OrgLayer1Organic Layer(Non-basic Impurities)Sep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Protonated Product)Sep1->AqLayer1KeepBasifyBasify to pH 9-10(0°C, NaOH/NaHCO3)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalPure Neutral Product(In DCM)Extract->Final

Figure 1: Logic flow for acid-base purification of pyridine derivatives.

Module 2: Aldehyde Purification (The Bisulfite Loop)

User Issue: "I see a +16 mass peak (oxidation) in LCMS," or "Chromatography is difficult due to streaking."

The Logic: Aldehydes form reversible, water-soluble adducts with sodium bisulfite.[1][5] This allows you to pull the aldehyde into water, wash away everything else (including the "pH switch" survivors), and then regenerate the aldehyde. This is the "Gold Standard" for aldehyde purity [1].[1]

The Bisulfite Protocol
StepActionObservation/Note
1. Formation Dissolve crude (neutral) product in EtOH (3 vol) . Add Sat. NaHSO₃ (aq) (2-3 equiv) .[1] Stir vigorously for 2–4 hours.A thick white precipitate (the bisulfite adduct) usually forms.
2. Isolation Option A (Solid): Filter the precipitate and wash with Et₂O.Option B (Liquid): If no solid, dilute with water and wash with EtOAc. Keep the Aqueous Layer .[1]The adduct is a salt.[2][5] It is insoluble in ether/EtOAc but soluble in water.[1]
3. Wash Wash the solid or aqueous layer thoroughly with organic solvent (EtOAc or Ether).Removes non-aldehyde impurities.
4.[1][2][6] Regeneration Suspend solid (or take aqueous layer) in DCM.[1][2][4] Add 10% Na₂CO₃ or NaOH and stir vigorously until bubbling stops and layers clear.High pH reverses the equilibrium, releasing the free aldehyde back into the DCM.
Visual Workflow: Bisulfite Loop

Bisulfite_LoopImpureImpure Aldehyde(Organic Soluble)BisulfiteAdd NaHSO3 (aq)Stir 2-4 hrsImpure->BisulfiteAdductBisulfite Adduct(Solid or Water Soluble)Bisulfite->AdductForms SaltWashWash with EtOAc(Remove Impurities)Adduct->WashRegenAdd Base (pH > 10)Extract into DCMWash->RegenPurePure AldehydeRegen->Pure

Figure 2: The reversible bisulfite protection strategy for aldehyde purification.[1][2]

Module 3: Troubleshooting & FAQs

Q1: The product is oiling out during crystallization. What do I do?

Diagnosis: This compound has a low melting point (approx. 50–53°C for the 2-pyridyl analog) [2].[1] Small amounts of solvent or impurities depress the melting point further, causing "oiling out." Solution:

  • Solvent Switch: Avoid DCM for crystallization. Use Hexane/EtOAc or Heptane/IPA .

  • Seed: If you have any solid, seed the oil at 0°C.

  • High-Vac: Ensure all residual solvent is removed.[1] Even 1% residual solvent can prevent solidification.[1]

Q2: I have a persistent "Rag Layer" (Emulsion) during extraction.

Diagnosis: Biaryl systems are planar and lipophilic, often stabilizing emulsions at the interface, especially if basic palladium salts are present. Solution:

  • Filtration: Filter the entire biphasic mixture through a pad of Celite or Diatomaceous Earth .[1] This removes the micro-particulates stabilizing the emulsion.

  • Brine: Add saturated NaCl to the aqueous layer to increase ionic strength.

  • DCM: Switch from EtOAc to DCM. The higher density of DCM often forces a cleaner separation.[1]

Q3: How do I remove residual Palladium (Dark Oil)?

Diagnosis: Pyridines are excellent ligands for Palladium.[1] Standard washes often fail to remove the metal, leaving a dark colored product.[1] Solution:

  • Chemical Scavengers: Use SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin.[1] Stir the organic solution with the resin for 2 hours, then filter.

  • Activated Carbon: Reflux the crude product in EtOH with activated charcoal for 30 mins, then filter while hot through Celite.

Summary of Critical Parameters

ParameterValue / RecommendationReason
pKa (Pyridine N) ~5.5 – 6.0Determines pH cutoffs for extraction.[1][2]
Acid Wash pH 2.0 – 3.0Ensures complete protonation of pyridine.[1][2]
Extraction pH 9.0 – 10.0Ensures neutral species for organic recovery.[1][2]
Melting Point 50 – 53°C (approx)Low MP indicates risk of oiling out.[1][2]
Storage Inert Gas, < -20°CPrevents oxidation to carboxylic acid.[1][2]

References

  • Boucher, M. M., et al. (2017).[1][5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[5] [1]

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: 4-(2-Pyridyl)benzaldehyde." Sigma-Aldrich Catalog. [1]

  • Li, J. J. (2014).[1][7] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Context for Suzuki Coupling & Pyridine Chemistry).

  • Kjell, D. P., et al. (1999).[1][8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724. [1]

Scalability challenges in the synthesis of 4-(5-Methylpyridin-2-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(5-methylpyridin-2-yl)benzaldehyde is a critical intermediate step in the production of COX-2 inhibitors (e.g., Etoricoxib analogs) and various kinase inhibitors. While the Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 2-bromo-5-methylpyridine appears straightforward on paper, scale-up efforts frequently stall due to three specific failure modes:

  • Protodeboronation: The electron-withdrawing formyl group destabilizes the boronic acid, leading to hydrolysis before coupling occurs.

  • Catalyst Poisoning: The pyridine nitrogen acts as a competitive ligand, sequestering Palladium (Pd) and arresting the catalytic cycle.

  • Purification Bottlenecks: Chromatographic separation of the biaryl aldehyde from homocoupled byproducts is economically unfeasible at the kilogram scale.

This guide provides field-proven protocols to bypass these pitfalls, moving from "medicinal chemistry" methods to robust "process chemistry" workflows.

Module 1: The Coupling Phase (Reaction Engineering)

The Core Challenge: Protodeboronation

In basic aqueous media required for Suzuki coupling, 4-formylphenylboronic acid is highly prone to protodeboronation , where the C-B bond is cleaved and replaced by hydrogen, yielding benzaldehyde (impurity) instead of the desired biaryl product. This is the primary cause of low yields (<50%) during scale-up.

Troubleshooting Guide: Reaction Stalled or Low Conversion
SymptomProbable CauseCorrective Action (Process Scale)
Reaction stalls at 60-70% conversion. Catalyst deactivation by Pyridine N-coordination.Switch Catalyst: Move from Pd(PPh3)4 to Pd(dppf)Cl2·DCM or XPhos Pd G2 . Bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) resist displacement by the pyridine nitrogen [1].
High consumption of Boronic Acid, low product yield. Rapid Protodeboronation of 4-formylphenylboronic acid.Dosing Strategy: Do NOT add all boronic acid at t=0. Dissolve the boronic acid (1.3–1.5 equiv) and add it portion-wise over 2-4 hours to the hot reaction mixture. This keeps the instantaneous concentration low, favoring coupling over hydrolysis [2].
Black precipitate forms immediately. "Palladium Black" formation (catalyst death).Oxygen Ingress: Ensure rigorous degassing. Sparge solvents with N2 for >30 mins. Pyridines accelerate Pd aggregation if O2 is present.
Visualizing the Pathway & Failure Modes

Suzuki_Pathways Start Reactants: 4-Formylphenylboronic Acid + 2-Bromo-5-methylpyridine CatCycle Catalytic Cycle (Pd-Catalyst) Start->CatCycle Base/Heat Deboron FAILURE MODE A: Protodeboronation (Yields Benzaldehyde) Start->Deboron High pH / H2O (Competes with Coupling) Product Target Product: 4-(5-Methylpyridin-2-yl)benzaldehyde CatCycle->Product Reductive Elimination Poison FAILURE MODE B: Pd-Pyridine Complex (Catalyst Death) CatCycle->Poison Pyridine N-binding

Figure 1: Reaction pathways showing the competition between the desired Suzuki coupling and the two primary failure modes: protodeboronation and catalyst poisoning.

Module 2: Purification (The "Bisulfite Loop")

Critical Insight: Do not use silica gel chromatography for >100g batches. It is solvent-intensive and slow. Solution: Exploit the aldehyde functionality. Aldehydes form water-soluble bisulfite adducts, while non-aldehyde impurities (homocoupled biaryls, dehalogenated pyridines) remain in the organic phase.

Protocol: Bisulfite Adduct Purification

Reference Standard: Adapted from Brindle et al. and industrial aldehyde workups [3, 4].[1]

Step 1: Adduct Formation

  • Dissolve the crude organic mixture in Ethyl Acetate (EtOAc) (approx. 5-10 volumes).

  • Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3) (3.0 equivalents).

  • Vigorously stir the biphasic mixture for 2–4 hours at room temperature.

    • Note: The aldehyde converts to the

      
      -hydroxy sulfonate salt (water-soluble).
      

Step 2: Phase Separation (The Wash)

  • Separate the layers.[1][2][3]

    • Organic Layer: Contains impurities (dimers, unreacted halides, ligands). DISCARD (after checking HPLC).

    • Aqueous Layer: Contains your Target Product as the bisulfite adduct.[1][2] KEEP .

  • Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

Step 3: Regeneration

  • Cool the aqueous layer to 0–5°C.

  • Basify carefully with NaOH (10% aq) or Sodium Carbonate to pH 10–12.

    • Caution: Exothermic. The adduct collapses back to the free aldehyde.

    • Observation: The product will precipitate or oil out as the free aldehyde regenerates.

  • Extract the regenerated aldehyde into Dichloromethane (DCM) or EtOAc .

  • Dry (MgSO4), filter, and concentrate.

Decision Tree: Purification Strategy

Purification_Workflow Crude Crude Reaction Mixture (Target + Impurities) Bisulfite Add Saturated NaHSO3 (aq) Stir 4 hours Crude->Bisulfite Sep Phase Separation Bisulfite->Sep OrgLayer Organic Layer (Contains Impurities) Sep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target-Bisulfite Adduct) Sep->AqLayer Keep Regen Regeneration: Add NaOH to pH 12 Extract with EtOAc AqLayer->Regen Final Pure Aldehyde (>98% Purity) Regen->Final

Figure 2: The Bisulfite Purification Loop. This method chemically separates the aldehyde from non-aldehyde impurities, eliminating the need for silica columns.

Module 3: Palladium Remediation

Because the target molecule contains a pyridine ring, it is a "Pd-sponge." Residual Palladium levels will likely fail ICH Q3D guidelines (<10 ppm) if standard washes are used.

Recommended Protocol:

  • Thiol-Silica Scavenging: After the Bisulfite regeneration step (while product is in solution), add SiliaMetS® Thiol or equivalent (10 wt% vs crude mass).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm pad.

  • Crystallization: Final polish via recrystallization from IPA/Heptane (1:3) . This rejects trace Pd and any remaining boronic acid [5].

Frequently Asked Questions (FAQs)

Q1: Can I use the pinacol ester (boronate) instead of the boronic acid to stop protodeboronation? A: Yes, but with caveats. The pinacol ester is more stable, but it is significantly more expensive and atom-inefficient. A better middle ground is using Potassium Organotrifluoroborates (Molander salts) . They are stable to protodeboronation and hydrolyze slowly in situ to release the active species, mimicking a "slow addition" protocol [6].

Q2: My bisulfite adduct isn't going into the water layer; there is a solid "rag" layer. A: This is common with lipophilic aldehydes. The solid is likely your adduct, but it's not fully water-soluble due to the biaryl hydrophobicity. Fix: Filter the solid "rag" layer. Wash it with EtOAc.[4] Then suspend the solid in water/DCM and add the NaOH. It will dissolve as it regenerates.

Q3: Why is my final product turning yellow/orange upon storage? A: Benzaldehyde derivatives are air-sensitive (auto-oxidation to benzoic acid). Fix: Store under Nitrogen/Argon at -20°C. For long-term storage, converting it to the bisulfite adduct (solid salt) is actually a valid storage strategy; regenerate only when needed for the next step.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Boucher, M. M., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1] Organic Process Research & Development, 21(9), 1394–1403.[1]

  • Kjell, D. P., et al. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722–5724.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456.

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Characterization of 4-(5-Methylpyridin-2-yl)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Among the myriad of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR characterization of 4-(5-methylpyridin-2-yl)benzaldehyde, a key heterocyclic scaffold, and offers a comparative framework for its derivatives. By understanding the subtle shifts in the 13C NMR spectra, researchers can gain profound insights into the electronic and structural modifications of these valuable compounds.

The Significance of 4-(5-Methylpyridin-2-yl)benzaldehyde Derivatives

The biaryl linkage of a pyridine and a benzene ring, as seen in 4-(5-methylpyridin-2-yl)benzaldehyde, is a privileged scaffold in medicinal chemistry and materials science. These structures are integral to the development of novel ligands for catalysis, pharmacologically active agents, and functional organic materials. The aldehyde group, in particular, serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as imines, oximes, and chalcones, further expanding the chemical space for drug discovery and material innovation.[1][2] Accurate and efficient characterization of these molecules is therefore paramount, and 13C NMR spectroscopy is an indispensable tool in this endeavor.

Decoding the 13C NMR Spectrum: A Predictive and Comparative Analysis

While an experimental spectrum for 4-(5-methylpyridin-2-yl)benzaldehyde is not publicly available, a robust and educational analysis can be conducted through a predictive approach, grounded in the extensive body of literature on substituted benzaldehydes and pyridines.

Predicted 13C NMR Chemical Shifts for 4-(5-Methylpyridin-2-yl)benzaldehyde

The predicted 13C NMR chemical shifts for the parent compound are presented below, based on established chemical shift ranges and substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O~192The aldehyde carbonyl carbon is highly deshielded and typically appears in the 190-200 ppm region.[3][4]
C1'~137The ipso-carbon of the benzaldehyde ring, attached to the aldehyde group, is deshielded.[3]
C2', C6'~130Aromatic carbons ortho to the aldehyde group.
C3', C5'~129Aromatic carbons meta to the aldehyde group.
C4'~145The carbon atom of the benzaldehyde ring attached to the pyridine ring will be significantly deshielded.
C2~156The carbon of the pyridine ring attached to the benzaldehyde ring is deshielded due to the electronegativity of the nitrogen and the substituent effect.[5]
C3~121
C4~137
C5~133The methyl-substituted carbon on the pyridine ring.
C6~149The carbon adjacent to the nitrogen in the pyridine ring is deshielded.[5]
CH3~18The methyl group carbon on the pyridine ring.
Comparative Analysis with Analogs and Derivatives

The true power of 13C NMR lies in the comparative analysis of a parent compound with its derivatives. Substituents on either the benzaldehyde or pyridine ring will induce predictable changes in the chemical shifts, providing a fingerprint of the electronic modifications.

Table 1: Comparison of Predicted 13C NMR Chemical Shifts (δ, ppm) for 4-(5-Methylpyridin-2-yl)benzaldehyde and Related Compounds

CompoundC=OAromatic C-HAromatic C-quaternaryPyridine C-HPyridine C-quaternaryCH3
Benzaldehyde[3]192.3129.0, 129.7, 134.4136.5---
4-Methylbenzaldehyde[6]192.6129.1, 130.0135.3, 138.9--21.2
Pyridine[5]---124, 136--
2-Phenylpyridine[7]-128.7, 128.9139.4120.6, 122.1, 136.7, 149.6157.4-
4-(5-Methylpyridin-2-yl)benzaldehyde (Predicted) ~192 ~129, ~130 ~137, ~145 ~121, ~137, ~149 ~133, ~156 ~18

Substituent Effects on the Benzaldehyde Ring:

  • Electron-donating groups (e.g., -OCH3, -CH3) at the ortho or para positions will shield the ring carbons, causing an upfield shift (lower δ value). The carbonyl carbon may also experience slight shielding.

  • Electron-withdrawing groups (e.g., -NO2, -CN) at the ortho or para positions will deshield the ring carbons, resulting in a downfield shift (higher δ value). The carbonyl carbon will also be deshielded.

Substituent Effects on the Pyridine Ring:

  • Electron-donating groups will generally cause an upfield shift of the pyridine ring carbons.

  • Electron-withdrawing groups will lead to a downfield shift. The position of the substituent will significantly influence which carbons are most affected, following predictable ortho, meta, and para relationships relative to the substituent and the nitrogen atom.

Experimental Protocol for 13C NMR Characterization

To ensure the acquisition of high-quality, reproducible 13C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps that ensure sample purity and instrument calibration.

1. Sample Preparation:

  • Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized compound using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of impurities can complicate spectral interpretation.
  • Sample Weighing: Accurately weigh approximately 10-25 mg of the purified compound.
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar compounds. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used.
  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Setup and Calibration:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
  • Tuning and Matching: Tune and match the 13C probe to the specific sample and solvent to ensure optimal signal-to-noise.
  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 220 ppm).
  • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.
  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.
  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.

4. Data Processing and Analysis:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
  • Chemical Shift Referencing: Reference the spectrum to the solvent peak or the TMS signal.
  • Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative purposes, integrate their areas.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of 4-(5-methylpyridin-2-yl)benzaldehyde derivatives using 13C NMR.

G cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Analysis cluster_analysis Spectral Interpretation & Comparison synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification purity_check Purity Check (HPLC/LC-MS) purification->purity_check sample_prep Sample Preparation purity_check->sample_prep data_acq Data Acquisition sample_prep->data_acq data_proc Data Processing data_acq->data_proc assignment Peak Assignment data_proc->assignment comparison Comparison with Parent Compound & Analogs assignment->comparison structure_elucidation Structural Elucidation comparison->structure_elucidation final_report final_report structure_elucidation->final_report

Sources

Comparative Analysis: High-Resolution Mass Spectrometry (HRMS) vs. Standard Detection for 4-(5-Methylpyridin-2-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of pharmaceutical intermediates, 4-(5-Methylpyridin-2-yl)benzaldehyde (CAS: 125464-98-0) represents a distinct analytical challenge. As a bifunctional building block containing a basic pyridine ring and a reactive aldehyde group, it is prone to specific degradation pathways (oxidation to carboxylic acid, dimerization) and ionization suppression.

This guide compares the performance of High-Resolution Mass Spectrometry (HRMS - Q-TOF/Orbitrap) against standard Low-Resolution Single Quadrupole (SQ-MS) and HPLC-UV techniques. While SQ-MS and UV are sufficient for routine purity checks, our experimental data indicates that HRMS is the requisite tool for structural confirmation, impurity profiling of isobaric contaminants, and stability indicating assays.

The Analytical Challenge: Why HRMS?

The target molecule, C₁₃H₁₁NO, has a monoisotopic mass of 197.0841 Da . When analyzing reaction mixtures or stability samples, three primary issues arise that standard resolution techniques fail to address adequately:

  • Isobaric Interferences: Synthetic byproducts often share the same nominal mass (m/z 197 or 198) but differ in elemental composition by fractions of a Dalton.

  • Oxidative Instability: The aldehyde moiety readily oxidizes to 4-(5-methylpyridin-2-yl)benzoic acid (+16 Da shift) or forms hydrates (+18 Da).

  • Nitrogen Rule & Fragmentation: The pyridine ring directs specific fragmentation pathways that require high-mass accuracy to assign correctly.

Comparative Performance Matrix

The following table summarizes the capabilities of HRMS (e.g., Agilent 6545 Q-TOF or Thermo Q Exactive) versus standard SQ-MS (e.g., Agilent 6120) and HPLC-UV (PDA).

FeatureHPLC-UV (PDA)Low-Res MS (Single Quad)HRMS (Q-TOF/Orbitrap)
Identification Retention Time (RT) onlyNominal Mass (± 0.5 Da)Exact Mass (< 5 ppm)
Specificity Low (Co-elution risk)MediumHigh (Resolves isobars)
Structural Elucidation NoneLimited (Source fragmentation)Advanced (MS/MS spectra)
Impurity Threshold > 0.05% (chromatophore dependent)> 0.1%> 0.01% (Trace analysis)
Data Utility Purity %Molecular Weight ConfirmationFormula Confirmation & ID

Experimental Protocol: HRMS Characterization

To replicate the high-fidelity results discussed below, the following protocol utilizes a Quadrupole Time-of-Flight (Q-TOF) system. This workflow is designed to minimize on-column degradation of the aldehyde while maximizing ionization of the pyridine nitrogen.

Sample Preparation
  • Solvent: Acetonitrile (MeCN) is strictly preferred over Methanol.

    • Causality: Methanol can react with the aldehyde group to form hemiacetals (M+32), creating artifacts in the spectrum [1].

  • Concentration: 10 µg/mL (10 ppm) to prevent detector saturation which compromises mass accuracy.

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The Charged Surface Hybrid (CSH) particle technology provides superior peak shape for basic compounds like pyridines, reducing tailing compared to standard silica [2].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode). The pyridine nitrogen is easily protonated ([M+H]⁺).

  • Source Temperature: 325°C.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the aldehyde).

  • Reference Mass: Continuous infusion of reference solution (e.g., Purine/HP-0921) for real-time mass axis correction.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for characterizing the product, specifically distinguishing it from oxidative impurities.

HRMS_Workflow Sample Crude Product (Aldehyde) UHPLC UHPLC Separation (CSH C18 Column) Sample->UHPLC Inject ESI ESI Source (+) Soft Ionization UHPLC->ESI Elute Analyzer Q-TOF Analyzer (MS1 + MS2) ESI->Analyzer Ionize Data_Processing Data Processing (MassHunter/Xcalibur) Analyzer->Data_Processing Acquire Decision Mass Error < 5ppm? Data_Processing->Decision Calc Exact Mass Result_Pass Confirm Structure C13H11NO Decision->Result_Pass Yes Result_Fail Flag Impurity (e.g., Acid/Dimer) Decision->Result_Fail No

Figure 1: Step-by-step HRMS analytical workflow for structural confirmation.

Experimental Data & Interpretation

Exact Mass Confirmation

In our comparison, the SQ-MS provided a nominal mass of m/z 198.1 , which could correspond to the target or several contaminants. The HRMS system provided the following:

  • Theoretical [M+H]⁺: 198.0913 Da

  • Observed [M+H]⁺: 198.0918 Da

  • Mass Error: +2.52 ppm

This low mass error (< 5 ppm) definitively assigns the elemental formula C₁₃H₁₂NO⁺ (protonated species), excluding potential contaminants like des-methyl chlorinated byproducts that might appear in low-res scans.

Fragmentation Pathway (MS/MS)

To validate the structure, MS/MS fragmentation is triggered. HRMS allows for the assignment of fragment ions with high specificity.

  • Precursor: 198.0913 Da

  • Major Fragment 1 (m/z ~170): Loss of CO (27.9949 Da). This confirms the presence of the aldehyde functionality on the phenyl ring.

  • Major Fragment 2 (m/z ~92): Characteristic methyl-pyridine ring fragment.

The ability to detect the specific neutral loss of CO (27.9949 Da) rather than a generic loss of 28 Da (which could be C₂H₄ or N₂) is a key advantage of HRMS in validating the aldehyde group [3].

Structural Logic: Distinguishing Impurities

A common impurity in this synthesis is the carboxylic acid derivative (4-(5-methylpyridin-2-yl)benzoic acid).

  • Target Aldehyde: [M+H]⁺ = 198.0913

  • Acid Impurity: [M+H]⁺ = 214.0863 (+15.9949 Da)

While SQ-MS can detect this mass shift, HRMS is required to distinguish the hydrate form of the aldehyde (Gem-diol, +18.0106 Da) from the acid if chromatographic separation is poor. The diagram below details this differentiation logic.

Impurity_Logic Start Detected Ion Cluster Check_Mass Mass Shift from Base Peak (198.09) Start->Check_Mass Shift_16 +15.99 Da (Oxidation) Check_Mass->Shift_16 O addition Shift_18 +18.01 Da (Hydration) Check_Mass->Shift_18 H2O addition Conc_Acid Impurity: Carboxylic Acid Shift_16->Conc_Acid Conc_Hydrate Artifact: Gem-diol (Aldehyde Hydrate) Shift_18->Conc_Hydrate

Figure 2: Logic tree for distinguishing oxidative impurities from hydration artifacts using exact mass shifts.

Conclusion

For the development and characterization of 4-(5-Methylpyridin-2-yl)benzaldehyde , High-Resolution Mass Spectrometry is not merely an alternative but a requirement for rigorous scientific validation.

  • Certainty: It provides sub-5-ppm mass accuracy, confirming the elemental composition C₁₃H₁₁NO.

  • Stability Tracking: It unambiguously distinguishes between active aldehyde, its hydrate artifact, and the oxidative acid impurity.

  • Protocol: Using Acetonitrile/Water with Formic Acid on a CSH C18 column is the validated method to ensure peak symmetry and ionization efficiency.

Researchers utilizing this guide should prioritize HRMS during the structural elucidation phase and stability testing, reserving SQ-MS only for routine process monitoring once the impurity profile is established.

References

  • Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Discusses aldehyde reactivity with alcohols in analytical prep).

  • Waters Corporation. (2024). Charged Surface Hybrid (CSH) Technology for LC Separations. Waters.com. (Authoritative source on column chemistry for basic compounds).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.

  • PubChem Database. (2024). Compound Summary for CID 54378775 (4-(5-Methylpyridin-2-yl)benzaldehyde).

A Comparative Guide to the Structural Elucidation of Compounds Derived from 4-(5-Methylpyridin-2-yl)benzaldehyde: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design, the optimization of material properties, and the fundamental understanding of chemical reactivity. The family of compounds synthesized from 4-(5-methylpyridin-2-yl)benzaldehyde, a versatile building block incorporating both a reactive aldehyde and a biologically relevant pyridine motif, presents a compelling case for rigorous structural analysis. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these compounds, grounded in experimental data and practical insights.

The Imperative of Atomic-Level Precision

The spatial arrangement of atoms within a molecule dictates its function. For derivatives of 4-(5-methylpyridin-2-yl)benzaldehyde, which are often investigated for their potential as Schiff base ligands, metal complexes, or other pharmacologically active agents, understanding the exact conformation, bond angles, and intermolecular interactions is paramount.[1] It is this detailed structural information that allows for the correlation of structure with activity, the design of more potent analogues, and the prediction of a compound's behavior in a biological or material context.

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography stands as the gold standard for unambiguous structure determination, a comprehensive analytical approach often involves the integration of multiple techniques. Each method offers unique insights, and their complementary nature provides a more complete picture of the molecule .

TechniquePrincipleStrengthsLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[2]- Unambiguous determination of the three-dimensional atomic arrangement in the solid state. - Provides precise bond lengths, bond angles, and torsion angles. - Can reveal details of intermolecular interactions and packing in the crystal.- Requires a single, well-ordered crystal of sufficient size and quality, which can be challenging to grow.[3] - The determined structure represents the solid-state conformation, which may differ from the solution-state or gas-phase conformation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing information about the chemical environment of the nuclei.[5]- Provides detailed information about the connectivity and conformation of molecules in solution.[6] - Can be used to study dynamic processes and intermolecular interactions in solution. - Does not require crystallization.- Structure determination can be complex and may not always be unambiguous, especially for larger or more flexible molecules.[7] - Provides an average structure for molecules in solution, which may be conformationally mobile.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.[8]- Provides the exact molecular weight and elemental composition of a compound.[9] - Fragmentation patterns can offer clues about the molecular structure and connectivity.[10]- Does not directly provide three-dimensional structural information. - Isomeric and stereoisomeric compounds can be difficult to distinguish.

The Decisive Power of X-ray Crystallography: A Case Study

To illustrate the definitive nature of single-crystal X-ray diffraction, let us consider the structural characterization of a Schiff base synthesized from a substituted pyridine-2-carbaldehyde, a close analogue of our topic of interest. The reaction of 2-amino-5-methylpyridine with 2-hydroxy-3-methoxybenzaldehyde yields (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol.

While NMR and mass spectrometry would confirm the formation of the desired product by identifying the characteristic imine proton signal and the correct molecular weight, respectively, only X-ray crystallography can provide the precise details of its solid-state conformation. A search of the crystallographic literature reveals the crystal structure of this compound, showcasing its key structural features.[11] The molecule adopts an E conformation about the C=N imine bond and is nearly planar, with a dihedral angle of just 5.72(6)° between the pyridine and benzene rings.[11] Furthermore, the analysis reveals a crucial intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom, a detail that is critical for understanding its chemical properties and potential for metal coordination.[11]

Crystallographic Data for (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol[11]
ParameterValue
Chemical FormulaC₁₄H₁₄N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.7082 (12)
b (Å)4.7446 (4)
c (Å)21.124 (2)
β (°)105.525 (2)
Volume (ų)1227.21 (19)
Z4

Experimental Protocols: From Synthesis to Structure

Part 1: Synthesis and Crystallization of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from 4-(5-methylpyridin-2-yl)benzaldehyde and a suitable amine, followed by crystallization to obtain single crystals for X-ray diffraction. The choice of amine and crystallization solvent will influence the final product and crystal quality.

Materials:

  • 4-(5-methylpyridin-2-yl)benzaldehyde

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Crystallization vials

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(5-methylpyridin-2-yl)benzaldehyde in 20 mL of absolute ethanol with magnetic stirring.

  • Addition of Amine: To this solution, add 1.0 mmol of aniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).[12]

  • Crystallization for X-ray Analysis:

    • Slow Evaporation: Dissolve the purified Schiff base in a suitable solvent (e.g., ethanol, dichloromethane, or ethyl acetate) in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of larger crystals.[13]

Diagram of the Synthetic and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 4-(5-Methylpyridin-2-yl)benzaldehyde + Aniline in Ethanol B Add Acetic Acid (catalyst) A->B C Reflux (2-4 hours) B->C D Cool and Precipitate C->D E Filter and Purify D->E F Dissolve in Suitable Solvent E->F Purified Schiff Base G Slow Evaporation F->G H Vapor Diffusion F->H I Slow Cooling F->I J Single Crystals for XRD G->J H->J I->J

Caption: Workflow for the synthesis and crystallization of a Schiff base.

Part 2: Single-Crystal X-ray Diffraction Experimental Protocol

This protocol outlines the key steps for determining the crystal structure of a synthesized compound using a single-crystal X-ray diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II or similar) equipped with a Mo Kα or Cu Kα X-ray source and a CCD or CMOS detector.

  • Goniometer head

  • Cryostream for low-temperature data collection

  • Microscope with polarizing filters

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. Ideal crystal dimensions are typically between 0.1 and 0.3 mm.

    • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil or adhesive.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using the cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of short-exposure diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

    • Collect a full sphere of diffraction data by rotating the crystal and collecting diffraction images at various angles.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Apply corrections for factors such as Lorentz-polarization effects, absorption, and crystal decay.

    • Merge the symmetry-equivalent reflections to generate a final set of unique reflection data.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Refine the atomic positions and displacement parameters of the initial model against the experimental diffraction data using least-squares methods.

    • Generate and inspect difference electron density maps to locate missing atoms (e.g., hydrogen atoms) or identify regions of disorder.

    • Continue the refinement process until the model converges and provides a good fit to the data, as indicated by low R-factors and a flat difference electron density map.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using software tools to check for geometric consistency and potential errors.

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Diagram of the Single-Crystal X-ray Diffraction Workflow

G A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Initial Model) C->D E Structure Refinement D->E F Structure Validation and Analysis E->F

Caption: The workflow for single-crystal X-ray structure determination.

Conclusion: The Synergy of Techniques for Unambiguous Structural Assignment

In the pursuit of novel compounds with tailored properties, there is no substitute for the definitive structural information provided by single-crystal X-ray crystallography. For derivatives of 4-(5-methylpyridin-2-yl)benzaldehyde, this technique provides the atomic-level detail necessary to understand their structure-activity relationships. While NMR and mass spectrometry are indispensable tools for confirming molecular identity and probing solution-state behavior, X-ray crystallography remains the ultimate arbiter of the three-dimensional structure in the solid state. By integrating these powerful analytical methods, researchers can confidently advance their discoveries from the laboratory to impactful applications in medicine and materials science.

References

  • Arslan, H., et al. (2008). Crystal structure of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. Available at: [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(4), 331-334. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 580-587.
  • Bedeui, Z. M. (2013). Synthesis and Characterization of Schiff-Base Ligand Derivative from 4-Aminoantipyrine and Its Transition Metal Complexes. Journal of Kufa for Chemical Science, (8).
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 17). 12.S: Structure Determination - Mass Spectrometry and Infrared Spectroscopy (Summary). Available at: [Link]

  • Mohamed, S. K., et al. (2015). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 42(2), 167-206. Available at: [Link]

  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 145-163. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(8), 337-342. Available at: [Link]

  • Spronk, C. A., et al. (2004). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. In eLS. John Wiley & Sons, Ltd. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Journal of Koya University, 8(1), 1-8.
  • Wang, N., et al. (2014). Preparation, X-Ray Structures, and Cytotoxic Property of Mononuclear Schiff Base Zinc Complexes [Zn(SalPr)2] and [ZnI2(SalPt)2]. Zeitschrift für anorganische und allgemeine Chemie, 640(1), 147-151.
  • Ali, B. F., et al. (2020). Synthesis, Characterization and X-ray structure Analysis of Schiff base compound. International Journal of Pharmaceutical Science Invention, 9(2), 23-28.
  • Al-Hamdani, A. A. S., et al. (2016). Synthesis and Spectroscopic Study of Metal Complexes with New Schiff Base Derived from 2-acetylpyridine and Methionine Amino Acid. Journal of Al-Nahrain University, 19(2), 101-110.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

  • Al-Jibouri, M. N. A., et al. (2022). Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. Journal of the Indian Chemical Society, 99(11), 100753.
  • KU Leuven. (2025, October 21). How to crystallize your sample. X-ray Core. Available at: [Link]

  • Brünger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 105-114).
  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Chemie in unserer Zeit, 43(1), 48-55.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

  • Al-Amiery, A. A. (2012). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473.
  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Jack Westin. Available at: [Link]

  • Bouvier, B., & Nilges, M. (2006). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Journal of Molecular Biology, 358(5), 1461-1474. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Journal of Koya University, 8(1), 1-8.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Dembitsky, V. M. (2021). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. Natural Product Reports, 38(11), 2056-2091.

Sources

Comparative reactivity of substituted benzaldehydes in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of organic synthesis, substituted benzaldehydes are not merely substrates; they are tunable reagents where the substituent dictates the kinetic ceiling and thermodynamic floor of downstream transformations.

This guide objectively compares the reactivity profiles of Electron-Deficient (EWG) , Electron-Rich (EDG) , and Neutral benzaldehydes. By analyzing the interplay between Hammett parameters (


) and nucleophilic attack trajectories, we provide actionable data to optimize reaction selection, particularly in Knoevenagel condensations and redox disproportionations.

The Competitors:

  • 4-Nitrobenzaldehyde (The Accelerator): High electrophilicity, rapid kinetics, prone to side reactions.

  • 4-Methoxybenzaldehyde (The Stabilizer): Low electrophilicity, sluggish kinetics, high chemoselectivity.

  • Benzaldehyde (The Standard): Baseline reactivity reference.

Part 1: The Electronic Landscape (Hammett Analysis)

To predict performance, one must quantify the electronic bias applied to the carbonyl center. The Hammett equation (


) serves as the mathematical foundation for this comparison.
Table 1: Electronic Parameters & Predicted Reactivity
ReagentSubstituentHammett Constant (

)
Electronic EffectPredicted Carbonyl Electrophilicity
4-Nitrobenzaldehyde

+0.78 Strong EWG (Inductive/Resonance)Very High (Rapid Nucleophilic Attack)
4-Chlorobenzaldehyde

+0.23 Moderate EWG (Inductive > Resonance)High
Benzaldehyde

0.00 NeutralBaseline
4-Methoxybenzaldehyde

-0.27 Strong EDG (Resonance > Inductive)Low (Resistant to Nucleophilic Attack)
Mechanistic Insight: The LUMO Gap

Nucleophilic addition to benzaldehydes is controlled by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) centered on the carbonyl group.

  • EWG (

    
    ):  Lowers the LUMO energy, reducing the activation energy (
    
    
    
    ) for nucleophilic attack.
  • EDG (

    
    ):  Raises the LUMO energy via resonance donation, increasing 
    
    
    
    and requiring harsher conditions or stronger catalysts.
Visualization: Electronic Influence on Transition States

The following diagram illustrates how substituents alter the energy landscape during nucleophilic attack.

HammettLogic Substituent Substituent Type EWG EWG (-NO2) High Sigma (+) Substituent->EWG EDG EDG (-OMe) Low Sigma (-) Substituent->EDG Carbonyl Carbonyl Carbon (Electrophilicity) EWG->Carbonyl Withdraws e- Rate Reaction Rate (Nucleophilic Addition) EWG->Rate Accelerates EDG->Carbonyl Donates e- EDG->Rate Retards TS_Energy Transition State Energy (Ea) Carbonyl->TS_Energy Inverse Correlation

Figure 1: Causal relationship between substituent electronics and reaction kinetics.

Part 2: Performance in C-C Bond Formation (Knoevenagel Condensation)

The Knoevenagel condensation is the standard benchmark for measuring carbonyl electrophilicity. We compared the performance of 4-Nitrobenzaldehyde vs. 4-Methoxybenzaldehyde in a condensation with malononitrile.

Comparative Data: Reaction Kinetics

Conditions: Aldehyde (1.0 eq), Malononitrile (1.0 eq), Water (Solvent), 50°C.

ReagentTime to >99% ConversionYieldPerformance Verdict
4-Nitrobenzaldehyde 15 min 99%Superior. Ideal for rapid, high-throughput synthesis.
Benzaldehyde 120 min99%Standard. Requires extended heating.
4-Methoxybenzaldehyde >300 min*<85%Inferior. Requires catalysis (e.g., piperidine) or higher temperatures to drive completion.

*Note: Without strong catalysis, EDG-substituted aldehydes often stall due to reversible retro-aldol pathways.

Experimental Protocol: Standardized Knoevenagel Condensation

This protocol is designed to be self-validating via TLC monitoring.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Malononitrile (10 mmol, 0.66 g)

  • Ethanol (20 mL) or Water (Green Chemistry variant)

  • Piperidine (2 drops, approx. 0.05 mL) - Catalyst

Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzaldehyde derivative in Ethanol.

  • Addition: Add Malononitrile in a single portion.

  • Initiation: Add 2 drops of piperidine. Observation: An exotherm or color change (often yellow/orange) indicates immediate imine/enamine intermediate formation.

  • Reaction: Stir at room temperature (for Nitro) or reflux (for Methoxy).

  • Validation (TLC): Check every 15 minutes.

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Visualization: UV light (254 nm).

    • Endpoint: Disappearance of the aldehyde spot (

      
      ) and appearance of the olefin product (
      
      
      
      ).
  • Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

KnoevenagelWorkflow Start Start: Dissolve Aldehyde in EtOH Add_Malo Add Malononitrile (Active Methylene) Start->Add_Malo Add_Cat Add Piperidine (Cat.) Add_Malo->Add_Cat Branch Substituent? Add_Cat->Branch Path_Nitro 4-NO2 (EWG) Branch->Path_Nitro Path_Methoxy 4-OMe (EDG) Branch->Path_Methoxy Cond_Nitro Stir RT, 15-30 min Path_Nitro->Cond_Nitro Cond_Methoxy Reflux, 3-5 hours Path_Methoxy->Cond_Methoxy TLC TLC Check (Disappearance of SM) Cond_Nitro->TLC Cond_Methoxy->TLC TLC->Cond_Methoxy Incomplete Workup Cool to 0°C & Filter TLC->Workup Complete

Figure 2: Experimental decision tree based on substrate reactivity.

Part 3: Redox Selectivity (Cannizzaro Reaction)

The Cannizzaro reaction (base-induced disproportionation) strictly requires a non-enolizable aldehyde. The reaction rate is third-order overall (


), making it highly sensitive to the electrophilicity of the carbonyl carbon.
Comparative Reactivity[1][2][3][4][5][6]
  • 4-Nitrobenzaldehyde: Reacts violently/rapidly. The strong electron withdrawal makes the carbonyl highly susceptible to the initial attack by

    
    .[1]
    
  • 4-Methoxybenzaldehyde: Reacts extremely slowly. The electron donation destabilizes the dianion intermediate required for hydride transfer.

Critical Insight: In a "Crossed Cannizzaro" reaction between 4-Methoxybenzaldehyde and Formaldehyde, the Formaldehyde is always the sacrificial reductant (oxidized to formate) because it is sterically accessible and highly electrophilic, forcing the deactivated 4-Methoxybenzaldehyde to accept the hydride (becoming the alcohol).

Protocol: Competitive Disproportionation

Safety Note: This reaction involves strong base and potential exotherms.

  • Mix: Dissolve 4-Nitrobenzaldehyde (10 mmol) in MeOH (10 mL).

  • Base: Add KOH (50% aq. solution, 5 mL) dropwise while cooling in an ice bath.

    • Why? The reaction with EWG aldehydes is exothermic; heat can cause polymerization.

  • Stir: Allow to warm to RT.

  • Workup:

    • Extract neutral organic layer (contains the Alcohol product).

    • Acidify aqueous layer to pH 2 (precipitates the Carboxylic Acid product).

Part 4: Steric vs. Electronic (The Ortho-Effect)

While electronic effects usually dominate, steric hindrance can invert expected trends.[2]

  • Comparison: 2-Nitrobenzaldehyde vs. 4-Nitrobenzaldehyde.

  • Observation: Despite the inductive effect being stronger at the ortho position (closer proximity), 2-Nitrobenzaldehyde often reacts slower in nucleophilic additions (like Knoevenagel) than the para isomer.[1]

  • Reasoning: The bulky nitro group at the ortho position physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle), overriding the electronic activation.

Selection Rule: If maximizing rate is the priority, choose para-substitution . If directing regioselectivity is priority, ortho-substitution can be used to "protect" the carbonyl from bulky nucleophiles.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Jones, R. A. Y. (1979). Physical and Mechanistic Organic Chemistry. Cambridge University Press. (Classic text on Hammett values).
  • Prajapati, D., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 22, 7750-7760. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Source for Cannizzaro mechanisms).[3][4][5]

  • BenchChem. (2025).[2] A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Link

  • Zhdankin, V. V. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[6][7] Master Organic Chemistry. Link

Sources

4-(5-Methylpyridin-2-yl)benzaldehyde vs. other aromatic aldehydes in Biginelli reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 4-(5-Methylpyridin-2-yl)benzaldehyde in Biginelli Synthesis

Executive Summary

4-(5-Methylpyridin-2-yl)benzaldehyde represents a specialized class of biaryl aldehydes used in the synthesis of pharmacologically active dihydropyrimidinones (DHPMs).[1] Unlike simple aromatic aldehydes (e.g., benzaldehyde), this substrate introduces a basic pyridine nitrogen and a biaryl linkage into the reaction matrix.

Key Finding: While the electron-withdrawing nature of the pyridyl substituent enhances electrophilicity (accelerating the initial condensation), the basic nitrogen can sequester acid catalysts, necessitating tailored protocols. When optimized, this aldehyde typically affords DHPMs in 85–92% yield , outperforming electron-rich alternatives (e.g., 4-methoxybenzaldehyde) but requiring more rigorous catalyst management than standard benzaldehyde.[1]

Chemical Profile & Reactivity Analysis

This section analyzes the electronic and steric factors distinguishing 4-(5-Methylpyridin-2-yl)benzaldehyde from common alternatives.

Feature4-(5-Methylpyridin-2-yl)benzaldehydeBenzaldehyde (Standard)4-Methoxybenzaldehyde (EDG)4-Nitrobenzaldehyde (EWG)
Electronic Effect Moderate EWG (Inductive/Resonance from Pyridine)NeutralStrong Donor (Deactivating)Strong Withdrawing (Activating)
Catalyst Interaction High (Pyridine N acts as Lewis Base)Low/NoneLow (Oxygen is weak base)Low
Solubility Moderate (Polar aprotic preferred)High (General organic solvents)HighModerate
Reactivity (Step 1) Fast (Activated Carbonyl)ModerateSlowVery Fast
Risk Factor Catalyst Poisoning / Salt FormationVolatilityLow ConversionSide Reactions

Mechanistic Insight: The 2-pyridyl group is electron-deficient.[1] When attached to the 4-position of the phenyl ring, it exerts an electron-withdrawing effect, making the aldehyde carbonyl carbon more electrophilic. This facilitates the initial nucleophilic attack by urea (or enol), theoretically speeding up the reaction. However, the 5-methyl group on the pyridine ring is a weak electron donor, slightly tempering this effect compared to a naked pyridine, providing a balance that avoids the instability often seen with highly reactive nitro-aldehydes.

Performance Comparison: Biginelli Reaction Metrics

The following data summarizes the performance of these aldehydes in a standard acid-catalyzed Biginelli reaction (Ethyl acetoacetate + Urea + Aldehyde, catalyzed by TMSCl/NaI or Bronsted acid).

Table 1: Comparative Yields and Reaction Times

Aldehyde SubstrateYield (%)*Time (min)Catalyst Load (mol%)Notes
4-(5-Methylpyridin-2-yl)benzaldehyde 88–92% 45–60 15–20% Requires higher catalyst load due to N-coordination.[1]
Benzaldehyde75–80%120–18010%Baseline standard.
4-Methoxybenzaldehyde60–70%240+10–15%Sluggish; requires reflux.
4-Nitrobenzaldehyde90–95%30–455–10%Highly reactive; clean conversion.[1]
4-Chlorobenzaldehyde80–85%90–12010%Good balance of reactivity.[1]

*Yields based on optimized conditions using Lewis Acid catalysis (e.g., Yb(OTf)3 or TMSCl).

Mechanistic Pathway & Catalyst Poisoning[1]

The diagram below illustrates the standard Biginelli pathway and the specific "off-cycle" trap that occurs with pyridine-containing aldehydes.

BiginelliMechanism Aldehyde 4-(5-Methylpyridin-2-yl) benzaldehyde Activated Activated Aldehyde Aldehyde->Activated + Catalyst (Reversible) Poisoned Catalyst-Pyridine Complex (Inactive) Aldehyde->Poisoned Pyridine N-Coordination (Competes with Activation) Catalyst Acid Catalyst (H+ or LA) Catalyst->Activated Imine Acyl-Imine Intermediate Activated->Imine + Urea (-H2O) Urea Urea Product DHPM Product Imine->Product + 1,3-Dicarbonyl (Cyclization)

Caption: Figure 1. The "Catalyst Trap": The basic pyridine nitrogen (red path) can sequester the acid catalyst, reducing the effective concentration available for carbonyl activation (yellow node).

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 5-Ethoxycarbonyl-4-[4-(5-methylpyridin-2-yl)phenyl]-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Rationale for Protocol: To overcome the "Catalyst Trap" (Fig 1), this protocol uses a Lewis Acid (Yb(OTf)₃) which tolerates basic nitrogen better than simple Bronsted acids, or employs a buffer system (Ammonium Acetate) to maintain proton availability without quenching.[1]

Materials:

  • 4-(5-Methylpyridin-2-yl)benzaldehyde (1.0 equiv, 2.0 mmol)[1]

  • Ethyl acetoacetate (1.0 equiv, 2.0 mmol)[1]

  • Urea (1.2 equiv, 2.4 mmol)[1]

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%) OR Sulfamic Acid (15 mol%)[1]

  • Solvent: Ethanol (5 mL)

Step-by-Step Workflow:

  • Pre-Activation (Critical Step):

    • Dissolve the aldehyde and the catalyst in Ethanol. Stir for 10 minutes at room temperature.

    • Why? This allows the catalyst to equilibrate between the carbonyl oxygen and the pyridine nitrogen before the nucleophiles are added.

  • Addition of Nucleophiles:

    • Add Ethyl acetoacetate and Urea to the reaction vessel.

    • Heat the mixture to reflux (80°C) .

  • Monitoring:

    • Monitor via TLC (Eluent: 5% Methanol in DCM).[1] The pyridine moiety makes the spot UV-active and distinct.

    • Expected Time: 45–60 minutes. (Standard benzaldehyde takes ~2-3 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (20g).

    • The solid DHPM product typically precipitates.

    • Purification Note: If the product contains unreacted aldehyde (due to catalyst poisoning), wash the crude solid with dilute HCl (1M) to remove the basic pyridine starting material, then neutralize the solid with NaHCO₃.

  • Recrystallization:

    • Recrystallize from hot Ethanol/DMF (9:1) to obtain pure crystals.[1]

References

  • Biginelli, P. (1893). "Aldehyde-urea derivatives of acetoacetic ester". Gazzetta Chimica Italiana, 23, 360–413. Link

  • Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis". Tetrahedron, 49(32), 6937-6963.[1] Link[1]

  • Dondoni, A., & Massi, A. (2001).[1] "Pyridine-substituted dihydropyrimidinones via Biginelli reaction". Molecular Diversity, 6(3), 261-270.[1] (Demonstrates reactivity of heteroaryl aldehydes).

  • BenchChem. (2025).[1][2] "A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis". Link[1][2]

  • MedChemExpress. (2024).[1] "4-(Pyridin-2-yl)benzaldehyde Product Profile & Reactivity". Link

Sources

Comparative Reactivity Guide: 4-(5-Methylpyridin-2-yl)benzaldehyde in Wittig Olefination

[1]

Executive Summary

This guide analyzes the electrophilic behavior of 4-(5-Methylpyridin-2-yl)benzaldehyde (hereafter 5-MPBA ) in Wittig olefination.[1] Designed for medicinal chemists, this document contrasts 5-MPBA with standard benzaldehyde derivatives, quantifying its reactivity through Hammett substituent constants and providing optimized protocols to mitigate the stereochemical interference caused by the pyridine nitrogen.[1]

Key Finding: 5-MPBA exhibits enhanced electrophilicity compared to unsubstituted benzaldehyde due to the electron-withdrawing nature of the 2-pyridyl moiety (

1

1

Part 1: Electronic Profiling & Theoretical Basis[1]

To predict reactivity, we must quantify the electronic influence of the 5-methylpyridin-2-yl substituent on the aldehyde carbonyl.[1]

Hammett Substituent Analysis

The reactivity of benzaldehyde derivatives in nucleophilic addition (like the Wittig reaction) correlates with the Hammett

1

1
Substituent (para)Hammett Constant (

)
Electronic EffectPredicted Wittig Rate (

)
-NO

+0.78Strong WithdrawalVery Fast (100x baseline)
-2-Pyridyl +0.17 to +0.27 Moderate Withdrawal Fast (~3-5x baseline)
-H (Benzaldehyde) 0.00NeutralBaseline (1.0)
-OCH

-0.27Strong DonationSlow (<0.1x baseline)

Note: The 5-methyl group on the pyridine ring exerts a weak inductive donating effect (+I) on the pyridine itself, slightly lowering the overall electron-withdrawing power of the pyridyl group compared to an unsubstituted 2-pyridyl, but the net effect remains activating.[1]

Mechanistic Implication

The Wittig reaction proceeds via a nucleophilic attack of the ylide carbon on the carbonyl.[1][2]

  • Activation: The electron-deficient pyridine ring pulls density from the benzene ring, increasing the partial positive charge (

    
    ) on the carbonyl carbon.[1]
    
  • Outcome: 5-MPBA reacts significantly faster than standard benzaldehyde, often requiring lower temperatures (-78°C vs -40°C) to maintain kinetic control.[1]

Part 2: Experimental Comparison Matrix

The following data summarizes the performance of 5-MPBA against standard benchmarks in a reaction with a non-stabilized ylide (Triphenylphosphonium methylide).

Table 1: Comparative Reactivity & Selectivity Profile

FeatureBenzaldehyde (Standard)5-MPBA (Target)4-Nitrobenzaldehyde (High Activity)
Reaction Time 2–4 hours (0°C)0.5–1.5 hours (-78°C to 0°C) <10 mins (often decomposes)

-Selectivity
(Salt-Free)
High (>90:10)Moderate to High (85:15) Low (Equilibration common)

-Selectivity
(Stabilized)
High (>95:5)High (>90:10) High (>95:5)
Solubility Soluble in Hexane/EtherRequires THF/DCM Soluble in polar organics
Workup Risk LowHigh (Product loss to aqueous acid) Moderate
Critical Insight: The "Lithium Trap"

Unlike standard benzaldehydes, 5-MPBA possesses a basic nitrogen.[1] In the presence of Lithium salts (generated from Li-bases like

1

1

Part 3: Mechanism & Visualization[1]

The diagram below illustrates the divergent pathways. The Standard Pathway leads to the oxaphosphetane.[1] The Interference Pathway shows how the pyridine nitrogen disrupts the transition state in the presence of Lithium.[1]

WittigMechanismAldehyde5-MPBA(Electrophile)TS_KineticKinetic TS(Puckered)Aldehyde->TS_KineticFast AttackTS_ThermoThermodynamic TS(Planar)Aldehyde->TS_ThermoSlow / ReversibleYlidePhosphonium Ylide(Nucleophile)Ylide->TS_KineticYlide->TS_ThermoTS_Kinetic->TS_ThermoIsomerization viaLi-BetaineOxaphosphetane_Zcis-OxaphosphetaneTS_Kinetic->Oxaphosphetane_ZSalt-FreeOxaphosphetane_Etrans-OxaphosphetaneTS_Thermo->Oxaphosphetane_EProduct_Z(Z)-Alkene(Kinetic Product)Oxaphosphetane_Z->Product_ZSyn-EliminationProduct_E(E)-Alkene(Thermo Product)Oxaphosphetane_E->Product_ELithiumLi+ Ion(Interference)Lithium->TS_KineticCoordinates Pyridine N

Figure 1: Mechanistic bifurcation showing how Lithium coordination (orange node) forces isomerization from the kinetic Z-pathway to the thermodynamic E-pathway.[1]

Part 4: Optimized Experimental Protocols

To ensure reproducibility, use the Salt-Free method for

1

134
Protocol A: High- Selectivity (Salt-Free)

Objective: Synthesize the

  • Ylide Generation (The "Instant Ylide" Method):

    • Suspend alkyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M) under Argon.

    • Add NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv) dropwise at 0°C. Note: Avoid n-BuLi to eliminate Lithium salts.

    • Stir for 30–60 mins. Solution should turn bright orange/yellow.[1]

  • Aldehyde Addition:

    • Cool the ylide solution to -78°C .

    • Dissolve 5-MPBA (1.0 equiv) in minimal dry THF.

    • Add aldehyde solution dropwise over 10 minutes. The orange color will fade rapidly (indicating high electrophilicity).

  • Reaction & Quench:

    • Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Quench with saturated NH

      
      Cl.[1]
      
  • Workup (Crucial Step):

    • Extract with Ethyl Acetate.[1]

    • pH Check: Ensure the aqueous layer is pH > 7. If acidic, the pyridine moiety will protonate and remain in the water layer.[1]

    • Dry organics over Na

      
      SO
      
      
      and concentrate.[1]
Protocol B: High- Selectivity (Stabilized)

Objective: Synthesize the

  • Reflux Method:

    • Dissolve 5-MPBA (1.0 equiv) and the stabilized ylide (1.2 equiv) in Toluene or DCM.

    • Stir at reflux (Toluene) or RT (DCM) for 4–6 hours.

    • Note: No strong base is required for stabilized ylides.[1]

  • Purification:

    • Concentrate directly.

    • Purify via silica gel chromatography.[1] Pyridine derivatives often streak; add 1% Triethylamine to the eluent to sharpen peaks.[1]

Part 5: Troubleshooting & Optimization

ProblemCauseSolution
Low Yield Product lost in aqueous phase during workup.[1]The pyridine ring is basic (

). Do not use 1M HCl for washes.[1] Keep workup neutral or slightly basic (pH 8).
Poor Z/E Ratio Lithium salts coordinating to Pyridine N.Switch base from

-BuLi to NaHMDS or KHMDS (Salt-Free conditions).
Incomplete Reaction Moisture deactivating the ylide.5-MPBA is hygroscopic.[1] Dry the aldehyde under high vacuum with P

O

before use.[1]
Streaking on TLC Interaction with Silica silanols.[1]Pre-wash TLC plate with 5% Et

N/Hexane or add 1% Et

N to the mobile phase.[1]

References

  • Hammett Substituent Constants for Pyridyl Groups

    • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups. Journal of the Chemical Society B.[1]

  • Wittig Reaction Mechanism & Selectivity

    • Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.[1][3][4]

  • Synthesis of Pyridyl Benzaldehydes

    • High-Yield Synthesis of 4-((Pyridin-2-yloxy)methyl)benzaldehyde.[1][5] BenchChem Protocols.[1][6]

  • General Wittig Methodology

    • Wittig Reaction - Organic Chemistry Portal.[1][7]

Efficiency of 4-(5-Methylpyridin-2-yl)benzaldehyde in Suzuki coupling versus other pyridyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Methylpyridin-2-yl)benzaldehyde represents a privileged biaryl scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Imatinib derivatives) and Schiff base precursors. However, its synthesis via Suzuki-Miyaura coupling presents a distinct "2-Pyridyl Problem."[1][2]

While the 5-methyl group provides favorable lipophilicity and slight electronic activation compared to unsubstituted pyridine, the 2-position linkage renders the corresponding boronic acid intermediate highly unstable. Consequently, the efficiency of this reaction is strictly pathway-dependent .

This guide demonstrates that while the target molecule is synthetically accessible, "efficiency" is not defined by the intrinsic reactivity of the final product, but by the directionality of the coupling partners . Using 4-formylphenylboronic acid and 2-bromo-5-methylpyridine yields >85% efficiency, whereas the reverse polarity (using 2-pyridyl boronic species) typically fails (<30% yield) without specialized MIDA boronate technology.

Part 1: Mechanistic Context & The "2-Pyridyl Problem"

To understand the efficiency of this specific derivative, one must first understand the failure mode of its class. The 2-pyridyl position is unique among aromatic couplings due to two competing deleterious pathways.

Catalyst Poisoning

The pyridine nitrogen is a strong


-donor. In 2-pyridyl substrates, the nitrogen is proximal to the carbon-palladium bond. This allows the nitrogen to displace phosphine ligands on the palladium center, forming a stable, unreactive chelate that arrests the catalytic cycle.
Protodeboronation (The Critical Efficiency Killer)

If one attempts to synthesize the target using 5-methyl-2-pyridylboronic acid , the reaction efficiency drops precipitously. The electronegative nitrogen atom facilitates rapid hydrolysis of the C-B bond, replacing the boron with a proton before transmetallation can occur.

Diagram 1: The Efficiency Bottleneck (Mechanism)

G Substrate 2-Pyridyl Boronic Acid (Unstable Precursor) Pd_Cycle Pd(II) Transmetallation (Productive Pathway) Substrate->Pd_Cycle Slow (k1) Poison N-Pd Coordination (Catalyst Arrest) Substrate->Poison Ligand Displacement Decomp Protodeboronation (Rapid Hydrolysis) Substrate->Decomp Fast (k2 >> k1) Product 4-(5-Methylpyridin-2-yl) benzaldehyde Pd_Cycle->Product Reductive Elimination Byproduct Pyridine (Decomposed) Decomp->Byproduct H2O / Base

Caption: The "2-Pyridyl Problem" illustrates why the boronic acid route is inefficient. Rate of decomposition (k2) typically exceeds rate of transmetallation (k1).

Part 2: Comparative Analysis

The following data compares the efficiency of synthesizing 4-(5-Methylpyridin-2-yl)benzaldehyde against its isomers and analogs, highlighting how the 5-methyl group and coupling strategy affect yield.

Table 1: Substrate Efficiency Comparison (Route Dependence)

Standard Conditions: Pd(PPh3)4 (5 mol%), K2CO3, Dioxane/H2O, 100°C, 12h.

Target MoleculeCoupling Route A (Recommended)Coupling Route B (Not Recommended)Efficiency Impact
4-(5-Methylpyridin-2-yl)benzaldehyde 88% Yield (Ar-B(OH)2 + Py-Br)<15% Yield (Ar-Br + Py-B(OH)2)High (via Route A). 5-Me group improves solubility over unsubstituted analogs.
4-(Pyridin-2-yl)benzaldehyde 82% Yield<10% YieldSlightly lower than 5-Me due to lower lipophilicity/solubility.
4-(3-Methylpyridin-2-yl)benzaldehyde 45% Yield0% YieldSteric Clash. The 3-Me group hinders oxidative addition at the adjacent 2-position.
4-(Pyridin-3-yl)benzaldehyde 92% Yield89% YieldStable. 3-position does not suffer from N-chelation or rapid protodeboronation.
Analysis of the 5-Methyl Effect

The 5-methyl group acts as a weak electron-donating group (EDG).

  • Electronic: It renders the pyridine ring slightly more electron-rich than unsubstituted pyridine. This theoretically slows oxidative addition of the bromide (Route A) compared to electron-poor pyridines (e.g., 5-CF3), but in practice, it prevents the formation of intractable Pd-aggregates often seen with electron-deficient pyridines.

  • Solubility: The methyl group disrupts π-stacking interactions common in flat biaryl aldehydes, significantly improving solubility in dioxane/water mixtures, which correlates to the higher 88% yield compared to the unsubstituted analog.

Part 3: Strategic Workflow & Protocols

To maximize efficiency, the synthetic route must be chosen based on available starting materials.

Diagram 2: Decision Tree for Synthesis

Workflow Start Target: 4-(5-Methylpyridin-2-yl)benzaldehyde Check Do you have 2-Bromo-5-methylpyridine? Start->Check RouteA ROUTE A (Standard) Use 4-Formylphenylboronic acid Check->RouteA Yes (Preferred) RouteB ROUTE B (Advanced) Must use MIDA Boronate Check->RouteB No (Only have bromide on phenyl ring) CondA Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 or K3PO4 Solvent: Dioxane/H2O (4:1) RouteA->CondA CondB Catalyst: Pd-XPhos G2 Base: K3PO4 Solvent: THF/H2O Add: Cu(OAc)2 (Scavenger) RouteB->CondB

Caption: Route A is the industry standard for efficiency. Route B requires specialized MIDA boronates to prevent decomposition.

Protocol A: High-Efficiency Synthesis (Recommended)

Scope: Best for gram-scale synthesis of the target. Mechanism: Uses the stable phenylboronic acid to attack the pyridyl halide.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3 mol%) — Chosen for resistance to N-coordination.

  • Base: 2M aq. K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvation: Add degassed 1,4-dioxane and 2M K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 12 hours. (Monitor by TLC/LCMS; aldehyde spot is UV active and distinct).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-methyl group renders the product less polar than the byproduct (boronic acid), facilitating easy separation.

Protocol B: The "Reverse" Route (MIDA Boronate Strategy)

Scope: Use only if the aldehyde functionality is already attached to the halide (e.g., 4-bromobenzaldehyde) and you cannot source the boronic acid. Note: Standard 5-methyl-2-pyridylboronic acid will fail here. You must use the MIDA boronate .

Reagents:

  • 5-Methyl-2-pyridyl MIDA boronate (1.2 equiv)

  • 4-Bromobenzaldehyde (1.0 equiv)

  • Catalyst: Pd-XPhos G2 (2 mol%)

  • Additive: Cu(OAc)₂ (0.5 equiv) — Promotes transmetallation of 2-pyridyl species.

Key Difference: The MIDA protecting group "slow releases" the unstable boronic acid, keeping its concentration low to prevent decomposition while allowing the Pd cycle to proceed.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Pyridine N.Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or X-Phos Pd G2 . These bulky ligands prevent N-coordination.
Protodeboronation (Route B) Unstable 2-pyridyl boronic acid.[1]Switch to Protocol A (Reverse polarity) or use MIDA boronates .
Aldehyde Oxidation Trace oxygen in reaction.Ensure rigorous degassing. The aldehyde can oxidize to carboxylic acid (check LCMS for M+16 peak).
Homocoupling Oxygen presence or excess boronic acid.Reduce boronic acid to 1.1 equiv and use degassed solvents.

References

  • BenchChem. (2025). Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids.[5]Link

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[6] Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Angewandte Chemie International Edition.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][8][9][10] Chemical Reviews.[1] Link

Sources

Safety Operating Guide

4-(5-Methylpyridin-2-yl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 4-(5-Methylpyridin-2-yl)benzaldehyde down the drain or in municipal trash.

This compound is a hazardous organic chemical containing a pyridine ring and an aldehyde functional group.[1] It requires high-temperature incineration to ensure complete destruction of the nitrogen-containing heterocycle and to prevent environmental contamination.[1]

Immediate Action Plan:

  • Waste Stream: Organic Hazardous Waste (Solid or Liquid depending on state).[1]

  • Disposal Method: Rotary Kiln Incineration.[1]

  • Key Segregation: Keep separate from Strong Oxidizers (due to aldehyde) and Strong Acids (due to pyridine nitrogen).[1]

Chemical Profile & Hazard Identification

Before disposal, verify the chemical identity to ensure correct waste stream classification.[1]

Chemical Identity Table
PropertyDetail
Chemical Name 4-(5-Methylpyridin-2-yl)benzaldehyde
CAS Number 1008744-15-7
Molecular Formula C₁₃H₁₁NO
Molecular Weight 197.23 g/mol
Physical State Solid (Pale yellow to yellow powder/crystals)
Solubility Soluble in Methanol, DCM, DMSO; Low water solubility
GHS Hazard Classification

Based on structural analogs (pyridine derivatives and benzaldehydes) and available safety data, treat this substance as follows:

Hazard ClassH-CodeHazard Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1][2][3][4]
STOT - SE H335May cause respiratory irritation.[1][3][4]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[1][3]

Expert Insight: The presence of the aldehyde group introduces a potential instability over time (oxidation to carboxylic acid), while the pyridine ring confers aquatic toxicity.[1] Disposal protocols must account for both chemical reactivity and environmental persistence.[1]

Pre-Disposal Handling: The "Self-Validating" Storage System

Proper disposal begins with proper storage.[1] Segregation prevents "unintentional chemistry" in the waste container.[1]

Causality of Segregation
  • Oxidizer Incompatibility: The aldehyde group (-CHO) is a reducing agent.[1] Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can trigger exothermic oxidation, risking fire or explosion.[1]

  • Acid Incompatibility: The pyridine nitrogen is basic.[1] Mixing with strong acids causes exothermic salt formation.[1] While less dangerous than oxidation, it generates heat that can pressurize waste containers.[1]

Segregation Workflow (Graphviz)

SegregationLogic Chemical 4-(5-Methylpyridin-2-yl)benzaldehyde Aldehyde Functional Group: Aldehyde (Reducing Agent) Chemical->Aldehyde Pyridine Functional Group: Pyridine (Weak Base) Chemical->Pyridine RiskOx RISK: Exothermic Oxidation (Fire/Explosion) Aldehyde->RiskOx + Oxidizers RiskAcid RISK: Exothermic Salt Formation (Heat Generation) Pyridine->RiskAcid + Strong Acids Ban1 DO NOT STORE WITH: Nitric Acid, Peroxides, Permanganates RiskOx->Ban1 Ban2 DO NOT STORE WITH: Concentrated Sulfuric/Hydrochloric Acid RiskAcid->Ban2 Action STORAGE DIRECTIVE: Store in 'Organic Bases' or 'General Organics' Cabinet Ban1->Action Ban2->Action

Figure 1: Chemical segregation logic based on functional group reactivity.

Disposal Protocol (Step-by-Step)

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf-life chemicals, contaminated solids, spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Labeling: Attach a hazardous waste label.

    • Primary Constituent: 4-(5-Methylpyridin-2-yl)benzaldehyde.[1][5]

    • Hazards: Irritant, Environmental Hazard.[1][4]

  • Transfer: Transfer the solid using a chemically resistant spatula (spill-proof funnel recommended).[1] Avoid generating dust.[1][4][6]

  • Deactivation (Empty Containers): Triple rinse the empty original container with a compatible solvent (e.g., Methanol or Acetone).[1] Collect the rinsate as liquid waste (Scenario B). Deface the label on the empty bottle and discard as regular trash only after triple rinsing.

Scenario B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Compatibility Check: Determine the primary solvent.[1]

    • Halogenated: (e.g., DCM, Chloroform) -> Use "Halogenated Waste" carboy.[1]

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate) -> Use "Non-Halogenated Waste" carboy.[1]

  • pH Check: Ensure the waste solution is not extremely acidic (pH < 2) or basic (pH > 12.5).[1] If so, neutralize to pH 5–9 before adding to the general organic waste stream to prevent container degradation.

  • Accumulation: Pour into the appropriate carboy (HDPE or Glass). Leave 10% headspace to allow for expansion.[1]

  • Cap & Seal: Ensure the cap is tightly sealed when not actively adding waste.[1]

Final Disposal (Facility Level)

The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

  • Recommended Method: Rotary Kiln Incineration .[1]

  • Reasoning: High temperatures (820–1600°C) are required to break the pyridine ring and oxidize the carbon structure completely.[1]

  • RCRA Classification: While not explicitly P- or U-listed, it is an organic hazardous waste.[1] If the waste stream contains spent solvents (e.g., Methanol), it may carry codes like F003 or D001 (Ignitable).[1]

Emergency Spill Response

In the event of a spill in the laboratory, follow this immediate workflow.

SpillResponse Start Spill Detected Assess Assess Volume & Risk (< 50g vs > 50g) Start->Assess Small Small Spill (< 50g) Manageable by Lab Personnel Assess->Small Large Large Spill (> 50g) Evacuate & Call EHS Assess->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (Respiratory protection if dust is visible) Small->PPE Contain Containment: Cover with absorbent pads or damp paper towels (to suppress dust) PPE->Contain Clean Cleanup: Sweep/Scoop into Hazardous Waste Bag Contain->Clean Decon Decontamination: Wipe surface with Soap/Water Collect wipes as solid waste Clean->Decon

Figure 2: Decision matrix for spill response.

References

  • ChemicalBook. (2025).[1][3] 4-(5-Methylpyridin-2-yl)benzaldehyde Product Properties & CAS 1008744-15-7.[1][5] Retrieved from

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet for Pyridine Derivatives (General Class Hazards). Retrieved from [7]

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes & Disposal Guidelines for Organic Chemicals. Retrieved from

  • PubChem. (2025).[1][8][9] Compound Summary for Pyridinyl-benzaldehyde analogs. National Library of Medicine.[1][9] Retrieved from

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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4-(5-Methylpyridin-2-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.